Sulfabrom
Description
Sulfabromomethazine is a long-acting derivative of sulfamezathine that is used in the poultry, swine and cattle industries for the treatment of coccidiosis and various bacterial infections.
Sulfabromomethazine Sodium is a sodium salt form of sulfabromomethazine, a long-acting derivative of sulfamezathine that is used in the poultry, swine and cattle industries for the treatment of coccidiosis and various bacterial infections.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXCNODTHBHSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046857 | |
| Record name | Sulfabromomethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-45-0 | |
| Record name | Sulfabromomethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfabromomethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfabromomethazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfabrom | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfabromomethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-(5-bromo-4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFABROMOMETHAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQK2N461KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sulfabrom
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Inhibition of Dihydropteroate Synthetase
The primary antibacterial action of Sulfabrom is the disruption of the de novo synthesis of folic acid in bacteria. Folic acid is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Unlike mammals, which obtain folic acid from their diet, most bacteria must synthesize it. This metabolic difference provides the basis for the selective toxicity of sulfonamides against bacteria.
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Due to its structural similarity to PABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and thereby halting the folic acid synthesis pathway.
Signaling Pathway: Folic Acid Synthesis
The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound.
Caption: Bacterial folic acid synthesis pathway and competitive inhibition by this compound.
Quantitative Data on DHPS Inhibition
| Sulfonamide | Target Organism | Parameter | Value | Reference |
| Sulfadiazine | Escherichia coli | Ki | 2.5 x 10⁻⁶ M | [1] |
| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli | IC50 | 2 x 10⁻⁵ M | [1] |
| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli | Ki | 5.9 x 10⁻⁶ M | [1] |
Potential Secondary Mechanisms and Interactions
While the primary mechanism of action is well-established, the overall efficacy and disposition of this compound may be influenced by its interaction with drug transporters and metabolic enzymes.
Interaction with Multidrug Resistance-Associated Protein 2 (MRP2)
MRP2 (ABCC2) is an ATP-binding cassette (ABC) transporter protein involved in the efflux of various drugs and their metabolites, particularly glutathione and glucuronide conjugates, from cells. Some sulfonamides and their metabolites are known substrates or inhibitors of MRP2. While direct evidence for this compound is lacking, its potential interaction with MRP2 could influence its distribution and elimination. For instance, the MRP2 inhibitor sulfinpyrazone has been shown to reverse MRP2-mediated resistance.
Interaction with Glutathione S-Transferases (GSTs)
Glutathione S-transferases are a family of enzymes that play a crucial role in the detoxification of xenobiotics by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. The metabolism of some sulfonamides involves conjugation with glutathione. This process can lead to the formation of metabolites that may be substrates for transporters like MRP2. One study has shown that the sulfonamide bond of a specific HIV-1 protease inhibitor can be cleaved by GSTs in a glutathione-dependent manner[2].
Pharmacokinetics
The pharmacokinetic properties of this compound determine its concentration and duration of action at the site of infection. While specific, detailed pharmacokinetic parameters for Sulfabromomethazine are not available in recent literature, a 1958 study by Stowe et al. provides foundational information on its pharmacology in cattle. Furthermore, pharmacokinetic data for the closely related compound, sulfamethazine, in cattle and swine can provide valuable insights.
| Parameter | Species | Value | Reference |
| Sulfamethazine | |||
| Elimination Half-life (t½) | Cattle | 9 hours | [3] |
| Volume of Distribution (Vd) | Cattle | 0.35 L/kg | [3] |
| Elimination Half-life (t½) | Pigs | 16.9 hours | [4] |
| Oral Bioavailability | Pigs | 85.8 ± 5.3% | [4] |
| Sulfadiazine | |||
| Elimination Half-life (t½) | Cattle | 10.1 hours | [5] |
| Sulfabromomethazine | |||
| General | Cattle | Long-acting sulfonamide | [5] |
Experimental Protocols
Dihydropteroate Synthetase (DHPS) Inhibition Assay (Continuous Spectrophotometric Method)
This assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).
Workflow Diagram:
Caption: Workflow for the continuous spectrophotometric DHPS inhibition assay.
Materials:
-
DHPS enzyme
-
DHFR enzyme
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP)
-
NADPH
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for control) to the respective wells.
-
Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in the assay buffer. Add 178 µL of this mix to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Prepare a "Substrate Mix" containing PABA, DHPPP, and NADPH in the assay buffer.
-
Initiate the reaction by adding 20 µL of the Substrate Mix to each well.
-
Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20-30 minutes).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the Ki, the assay should be performed with varying concentrations of PABA at fixed inhibitor concentrations.
MRP2 Inhibition Assay (Vesicular Transport Method)
This assay measures the ability of a test compound to inhibit the ATP-dependent transport of a known MRP2 substrate into membrane vesicles overexpressing MRP2.
Workflow Diagram:
Caption: Workflow for the MRP2 vesicular transport inhibition assay.
Materials:
-
Membrane vesicles from cells overexpressing MRP2 and control vesicles.
-
Radiolabeled MRP2 substrate (e.g., [³H]-estradiol-17-β-D-glucuronide).
-
ATP and AMP
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl₂, pH 7.0)
-
Stop Buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the membrane vesicles with the this compound dilutions or vehicle control at 37°C for 5 minutes.
-
Initiate the transport reaction by adding the radiolabeled substrate and either ATP (to measure active transport) or AMP (as a control for passive diffusion and binding) to the vesicle suspension.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold Stop Buffer and rapidly filtering the mixture through glass fiber filters.
-
Wash the filters with ice-cold Stop Buffer to remove unbound substrate.
-
Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.
-
Determine the percentage of inhibition by comparing the ATP-dependent transport in the presence of this compound to the control.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
The primary mechanism of action of this compound is the competitive inhibition of dihydropteroate synthetase, a key enzyme in the bacterial folic acid synthesis pathway. This targeted action provides a basis for its selective antibacterial activity. While direct quantitative data on its inhibitory potency and potential interactions with drug transporters and metabolic enzymes are limited, this guide provides a framework for understanding its function based on the well-established properties of sulfonamides and detailed protocols for further investigation. A deeper understanding of these secondary interactions could provide valuable insights into its pharmacokinetic profile, potential for drug-drug interactions, and strategies to overcome resistance.
References
- 1. medkoo.com [medkoo.com]
- 2. Activated sulfonamides are cleaved by glutathione-S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic model for predicting sulfamethazine disposition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
An In-depth Technical Guide to Sulfabrom: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Sulfabrom, also known as Sulfabromomethazine. The information is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine.
Chemical Identity and Structure
This compound is a sulfonamide antibiotic. Its chemical identity is well-established, and its structure is characterized by a sulfanilamide core linked to a substituted pyrimidine ring.
-
IUPAC Name: 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[1]
-
Synonyms: Sulfabromomethazine, 5-Bromosulfamethazine, Bromosulfamethazine[2]
-
CAS Number: 116-45-0
-
Molecular Formula: C₁₂H₁₃BrN₄O₂S[1]
-
Molecular Weight: 357.23 g/mol [1]
-
SMILES: CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, and excretion. While experimental data for some properties are limited, predicted values provide valuable insights.
| Property | Value | Source |
| Physical State | Orange to light red solid powder | MedKoo Biosciences |
| Water Solubility | 0.106 mg/mL (Predicted) | DrugBank Online[2] |
| logP (Octanol-Water Partition Coefficient) | 1.71 (Predicted) | DrugBank Online[2] |
| pKa (Strongest Acidic) | 6.99 (Predicted) | DrugBank Online[2] |
| pKa (Strongest Basic) | 1.97 (Predicted) | DrugBank Online[2] |
| Polar Surface Area | 97.97 Ų (Predicted) | DrugBank Online[2] |
| Hydrogen Bond Donor Count | 2 (Predicted) | DrugBank Online[2] |
| Hydrogen Bond Acceptor Count | 5 (Predicted) | DrugBank Online[2] |
| Rotatable Bond Count | 2 (Predicted) | DrugBank Online[2] |
Solubility in Organic Solvents: Data for the closely related compound, sulfamethazine, suggests solubility in organic solvents such as ethanol (approx. 0.3 mg/ml), DMSO (approx. 50 mg/ml), and dimethyl formamide (DMF) (approx. 50 mg/ml). For aqueous buffers, it is sparingly soluble, and dissolving in DMSO first is recommended for creating aqueous solutions.[3]
Pharmacology
Mechanism of Action
This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial metabolic pathway for the synthesis of folic acid.
Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, this compound competes for the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folic acid pathway inhibits the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, ultimately halting bacterial growth and replication. Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet.
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.
Pharmacokinetics
Antibacterial Spectrum and Efficacy
This compound is utilized for the treatment of coccidiosis and various bacterial infections in livestock.[1] The antibacterial spectrum of sulfonamides is generally broad, encompassing both Gram-positive and Gram-negative bacteria. However, the efficacy can be limited by the development of bacterial resistance. Minimum Inhibitory Concentration (MIC) is a key measure of antibacterial efficacy. While specific MIC data for this compound is sparse, a study on various sulfonamides against porcine pathogens indicated that MIC50 values against Bordetella bronchiseptica ranged from 0.5 to 8 µg/ml, against Pasteurella multocida from 2 to 32 µg/ml, and against Haemophilus pleuropneumoniae from 8 to 64 µg/ml.[7]
Experimental Protocols
Determination of Dihydropteroate Synthase (DHPS) Inhibition
A common method to assess the inhibitory activity of sulfonamides on DHPS is a coupled enzymatic spectrophotometric assay.
Caption: Experimental workflow for the DHPS inhibition assay.
Principle: The activity of DHPS is measured in a coupled reaction with dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the DHPS activity.[8]
Brief Protocol:
-
Reagent Preparation: Prepare assay buffer, a mix of DHPS and an excess of DHFR, a substrate mix containing p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and NADPH, and serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the this compound dilutions (or vehicle control), followed by the enzyme mix.
-
Initiation and Measurement: Pre-incubate the plate and then initiate the reaction by adding the substrate mix. Immediately monitor the decrease in absorbance at 340 nm in a microplate reader.
-
Data Analysis: Calculate the reaction rates and determine the percent inhibition for each this compound concentration to calculate the IC50 value.
Determination of this compound in Biological Matrices (e.g., Milk, Tissues)
The determination of sulfonamide residues in animal-derived products is crucial for food safety. High-performance liquid chromatography (HPLC) is a commonly used method.
Caption: General workflow for the determination of this compound residues by HPLC.
Brief Protocol:
-
Extraction: The tissue or milk sample is homogenized and extracted with an organic solvent like chloroform or ethyl acetate. The sulfonamide is then back-extracted into an aqueous buffer.[9][10]
-
Cleanup: The aqueous extract is further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. The sulfonamide is then eluted with a solvent such as methanol.[9]
-
HPLC Analysis: The purified extract is injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase typically consists of a buffer and an organic modifier (e.g., methanol or acetonitrile). Detection is commonly performed using a UV detector at a specific wavelength.[9][10]
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of the analyte.[11]
Conclusion
This compound is a long-acting sulfonamide antibiotic with a well-understood mechanism of action targeting the bacterial folic acid synthesis pathway. Its chemical and physical properties, along with its pharmacokinetic profile, make it a useful therapeutic agent in veterinary medicine. The experimental protocols outlined in this guide provide a foundation for further research and analysis of this compound and related compounds. Continued investigation into its specific pharmacokinetic parameters and antibacterial efficacy against a wider range of pathogens will further enhance its clinical application.
References
- 1. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of four sulphonamides in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of sulfamethazine in bovine and porcine tissues by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatographic method for determination of sulfamethazine residues in milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
The Development of Sulfabromomethazine: A Technical Overview
Introduction: Sulfabromomethazine is a synthetic chemotherapeutic agent belonging to the sulfonamide class of drugs. Developed as a long-acting derivative of sulfamethazine, it has been utilized in veterinary medicine, particularly in the cattle industry, for the treatment and control of bacterial infections and coccidiosis.[1] Its development is rooted in the broader history of sulfonamides, which were the first class of effective systemic antibacterial agents discovered. This guide provides a technical overview of the history, synthesis, mechanism of action, and key experimental evaluations of Sulfabromomethazine, tailored for researchers and drug development professionals.
Historical Context and Discovery
The development of Sulfabromomethazine is a part of the larger narrative of sulfonamide discovery that began in the 1930s. Following the initial success of Prontosil and its active metabolite, sulfanilamide, extensive research was undertaken to synthesize derivatives with improved efficacy, broader spectrum, better pharmacokinetic profiles, and reduced toxicity.
Sulfabromomethazine, chemically known as 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, is a structural analog of sulfamethazine.[1] The key modification is the introduction of a bromine atom at the 5-position of the pyrimidine ring. This halogenation was a common strategy in medicinal chemistry to alter the physicochemical properties of a parent compound, often leading to enhanced lipid solubility and a longer biological half-life. While the specific discovery date is not widely documented in recent literature, seminal work on its pharmacology in cattle was published in 1958, indicating its development occurred in the mid-20th century.
Chemical Synthesis
The key intermediates are:
-
2-Amino-5-bromo-4,6-dimethylpyrimidine: The core heterocyclic component.
-
p-Acetamidobenzenesulfonyl chloride (ASC): The source of the sulfanilamide moiety, with the amino group protected as an acetamide to prevent side reactions.
The proposed reaction proceeds in two main steps:
-
Condensation: 2-Amino-5-bromo-4,6-dimethylpyrimidine is reacted with p-acetamidobenzenesulfonyl chloride in the presence of a base (such as pyridine) to form the N-acetylated intermediate.
-
Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, Sulfabromomethazine.
Caption: Proposed two-step synthesis pathway for Sulfabromomethazine.
Mechanism of Action
Like all sulfonamides, Sulfabromomethazine exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA). Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS).
The structural similarity between Sulfabromomethazine and PABA allows the drug to bind to the active site of DHPS. This competitive inhibition blocks the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby halting the production of dihydropteroic acid, a direct precursor to folic acid. The resulting folate deficiency prevents the synthesis of essential nucleic acids (DNA and RNA) and certain amino acids, ultimately inhibiting bacterial growth and replication. The selective toxicity of sulfonamides is due to the fact that mammalian cells do not possess the DHPS enzyme and rely on dietary folate.
Caption: Mechanism of action of Sulfabromomethazine via competitive inhibition of DHPS.
Pharmacokinetics and Residue Depletion
Sulfabromomethazine is classified as a long-acting sulfonamide, a characteristic primarily attributed to its high degree of plasma protein binding and slower rate of renal excretion. While specific, detailed quantitative data from the original development studies are not available in publicly accessible literature, data from its parent compound, sulfamethazine, and other sulfonamides in cattle provide valuable context for its pharmacokinetic profile.
Note: The following table presents pharmacokinetic parameters for Sulfamethazine in cattle, as specific data for Sulfabromomethazine is not available. This should be considered as data for a close structural analog.
| Parameter | Value | Species | Administration | Reference |
| Elimination Half-life (t½) | 9 hr | Cattle | Intravenous | [2] |
| Volume of Distribution (Vd) | 0.35 L/kg | Cattle | Intravenous | [2] |
| Bioavailability (Oral Solution) | 58.3% | Sheep | Oral | [3] |
| Metabolism | Acetylation & Hydroxylation | Calves/Cows | - | - |
The metabolism of sulfonamides primarily occurs in the liver through pathways such as N4-acetylation and ring hydroxylation. These metabolites, which generally have lower antibacterial activity, are typically more water-soluble and more readily excreted by the kidneys.
Experimental Protocols
General Protocol for a Pharmacokinetic Study in Cattle (Representative): A typical experimental design to determine the pharmacokinetic profile of a sulfonamide in cattle would involve the following steps, based on methodologies used for related compounds.
-
Animal Selection: A cohort of healthy, mature cattle (e.g., Holstein) of similar weight and age are selected and acclimated.
-
Drug Administration:
-
Intravenous (IV): A sterile solution of the drug (e.g., sodium salt) is administered as a single bolus into the jugular vein at a precise dose (e.g., mg/kg body weight).
-
Oral (PO): The drug is administered as a bolus, drench, or in feed.
-
-
Blood Sampling: Serial blood samples are collected from the contralateral jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen (-20°C or lower) until analysis.
-
Analytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using appropriate software to determine key parameters such as elimination half-life, volume of distribution, clearance, and area under the curve (AUC).
Caption: A representative workflow for a pharmacokinetic study of a sulfonamide in cattle.
Tissue Residue Analysis
For veterinary drugs used in food-producing animals, determining the rate of residue depletion from edible tissues is critical for establishing a withdrawal period—the time required after the last dose for drug residues to fall below a safe, legally defined Maximum Residue Limit (MRL).
Note: Specific tissue residue depletion data for Sulfabromomethazine is not available in the reviewed literature. The table below lists the established MRLs for the parent compound, Sulfamethazine , in cattle tissues in Canada as a representative example.
| Tissue | Maximum Residue Limit (MRL) | Reference |
| Muscle | 0.1 ppm | [4] |
| Liver | 0.1 ppm | [4] |
| Kidney | 0.1 ppm | [4] |
| Fat | 0.1 ppm | [4] |
| Milk | 0.01 ppm | [4] |
Experimental Protocols
General Protocol for a Tissue Residue Depletion Study:
-
Dosing: A group of cattle is treated with the drug for a specified duration and dose, simulating on-farm use.
-
Slaughter and Tissue Collection: Subgroups of animals are humanely slaughtered at various time points after the final dose (e.g., 1, 3, 5, 7, 10, 14 days). Samples of key edible tissues (liver, kidney, muscle, fat) are collected.
-
Homogenization and Extraction: Tissue samples are homogenized. The drug residues are extracted from the tissue matrix using an appropriate solvent system (e.g., ethyl acetate or an acetonitrile/chloroform mixture).
-
Cleanup: The extract is purified to remove interfering substances using techniques like liquid-liquid partitioning or solid-phase extraction (SPE).
-
Quantification: The concentration of the marker residue (typically the parent drug) is determined using a validated analytical method like HPLC or LC-MS.
-
Withdrawal Time Calculation: The data are statistically analyzed to determine the time at which 99% of the animal population, with 95% confidence, will have tissue residues below the established MRL.
Conclusion
Sulfabromomethazine represents a logical progression in the development of sulfonamide antibiotics, where targeted chemical modification of a known parent compound (sulfamethazine) was used to enhance its pharmacokinetic properties for veterinary applications. Its development and mechanism of action are classic examples of rational drug design from the mid-20th century. While detailed data from its initial development are not widely accessible today, the principles of its synthesis, antibacterial action, and evaluation follow established and well-understood scientific protocols that continue to be relevant in modern drug development.
References
An In-depth Technical Guide to the Synthesis and Purification of Sulfabrom
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Sulfabrom (also known as Sulfabromomethazine), a long-acting sulfonamide antibiotic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and manufacturing. This document details a probable synthetic route, purification methodologies, and analytical techniques for quality control, based on established chemical principles and available scientific literature.
Introduction to this compound
This compound, with the chemical name 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, is a brominated derivative of the well-known veterinary drug sulfamethazine.[1] Its structure incorporates the core sulfonamide functional group responsible for its antibacterial activity. The addition of a bromine atom to the pyrimidine ring is expected to modify its pharmacokinetic and pharmacodynamic properties.
Chemical Structure:
Table 1: Physicochemical Properties of this compound and Sulfamethazine
| Property | This compound (Predicted/Reported) | Sulfamethazine (Reported) |
| CAS Number | 116-45-0 | 57-68-1 |
| Molecular Formula | C12H13BrN4O2S | C12H14N4O2S |
| Molecular Weight | 357.23 g/mol [1] | 278.33 g/mol [2] |
| Melting Point | Not explicitly found in searches | 197-200 °C |
| Water Solubility | 0.106 mg/mL (Predicted)[3] | Sparingly soluble |
| logP | 1.71 (Predicted)[3] | 0.89 |
Synthesis of this compound
A definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched scientific literature. However, based on its chemical structure as 5-bromo-sulfamethazine, the most logical and chemically sound method for its synthesis is the direct electrophilic bromination of sulfamethazine.
The pyrimidine ring in sulfamethazine is activated towards electrophilic substitution by the two methyl groups and the sulfonamide linkage. The position of bromination is anticipated to be at the 5-position of the pyrimidine ring due to the directing effects of the existing substituents.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a single-step reaction: the bromination of sulfamethazine.
Caption: Proposed synthetic pathway for this compound via bromination of sulfamethazine.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the bromination of sulfamethazine, based on standard procedures for the bromination of activated aromatic and heteroaromatic compounds. Researchers should optimize the reaction conditions for yield and purity.
Materials:
-
Sulfamethazine
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sulfamethazine in a suitable solvent such as glacial acetic acid. The amount of solvent should be sufficient to fully dissolve the starting material at room temperature or with gentle warming.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of sulfamethazine to NBS should be approximately 1:1. The addition should be done carefully to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Filter the crude product using a Buchner funnel and wash the solid with copious amounts of distilled water to remove any remaining acetic acid.
-
To remove any unreacted bromine, wash the solid with a dilute aqueous solution of sodium thiosulfate.
-
Finally, wash the solid with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with distilled water until the filtrate is neutral.
-
-
Drying: Dry the crude this compound in a vacuum oven at a temperature below its decomposition point.
Table 2: Hypothetical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | Sulfamethazine, N-Bromosuccinimide | Sulfamethazine is the precursor; NBS is a common and effective brominating agent for activated rings. |
| Solvent | Glacial Acetic Acid | A common solvent for bromination reactions that can dissolve the starting material and is relatively inert to the reactants. |
| Molar Ratio (Sulfamethazine:NBS) | 1:1 | Stoichiometric ratio for mono-bromination. |
| Reaction Temperature | Room Temperature | To control the selectivity of the bromination and minimize side reactions. |
| Reaction Time | 2-4 hours (TLC monitored) | Sufficient time for the reaction to proceed to completion. |
Purification of this compound
The primary method for the purification of solid organic compounds like this compound is recrystallization. The choice of solvent is crucial for effective purification.
Recrystallization
Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
Solvent Selection: Based on the known solubility of sulfamethazine, ethanol or a mixture of ethanol and water is a good starting point for developing a recrystallization procedure for this compound. Sulfamethazine is soluble in ethanol.[4]
Experimental Protocol for Recrystallization
-
Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the this compound is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will begin to form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals of this compound in a vacuum oven.
Caption: General workflow for the purification of this compound by recrystallization.
Analytical Methods for Quality Control
To ensure the identity and purity of the synthesized this compound, various analytical techniques should be employed.
Table 3: Analytical Methods for this compound Characterization
| Technique | Purpose | Expected Observations |
| Melting Point | Purity assessment | A sharp and well-defined melting point close to the literature value (if available). Impurities will broaden and depress the melting point range. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak corresponding to this compound with a specific retention time. The area of the peak can be used for quantification. An HPLC method for sulfamethazine can be adapted.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity | The NMR spectra should be consistent with the structure of 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide. The absence of signals corresponding to sulfamethazine would indicate the completion of the reaction. NMR is a standard method for identifying sulfonamides.[7] |
| Mass Spectrometry (MS) | Molecular weight confirmation | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (357.23 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | The FTIR spectrum should show characteristic absorption bands for the N-H (amine and sulfonamide), S=O, C=C (aromatic), and C-Br functional groups. |
Signaling Pathways and Logical Relationships
While the synthesis of this compound is a chemical process, its mechanism of action as a sulfonamide antibiotic involves the inhibition of a key bacterial metabolic pathway.
Caption: Mechanism of action of sulfonamides like this compound.
Conclusion
This technical guide outlines a plausible and scientifically grounded approach to the synthesis and purification of this compound. The proposed synthesis involves the direct bromination of sulfamethazine, followed by purification via recrystallization. A comprehensive suite of analytical techniques is recommended to ensure the identity and purity of the final product. The information provided herein serves as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing. It is imperative that all experimental work is conducted in a controlled laboratory setting by qualified personnel, with strict adherence to safety protocols. Further research and optimization of the described methods are encouraged to establish a robust and scalable process for the production of high-purity this compound.
References
- 1. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. High performance liquid chromatography determination of sulfamethazine at low levels in nonmedicated swine feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Sulfobromophthalein (BSP)
A Note on Nomenclature: The term "Sulfabrom" appears to be a likely misspelling of Sulfobromophthalein , a phenolphthalein dye historically used as a diagnostic agent for liver function.[1][2][3] This guide will focus on Sulfobromophthalein, commonly abbreviated as BSP (Bromsulphthalein).
This document provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of Sulfobromophthalein (BSP), tailored for researchers, scientists, and drug development professionals. BSP's utility is not based on a therapeutic effect but on its unique disposition by the liver, making its pharmacokinetic profile its primary characteristic of interest.
Pharmacokinetics
The pharmacokinetics of BSP are central to its application as a liver function test. The process involves hepatic uptake, intracellular binding and conjugation, and subsequent biliary excretion.[4][5]
Absorption and Distribution
Following intravenous administration, BSP is rapidly and almost completely bound to plasma proteins, primarily albumin and to a lesser extent, alpha-1 lipoproteins.[6] This extensive protein binding limits its distribution to the vascular and extravascular spaces.[7][8] While a small amount may be taken up by skeletal muscle, extrahepatic tissue uptake is generally minimal.[6] Studies in rats have shown that the distribution of BSP is not strictly limited to the liver and plasma, with small amounts found in the kidney, spleen, and lungs, which are later redistributed for hepatic excretion.[9]
Metabolism
The liver is the primary site of BSP metabolism. The hepatic handling of BSP involves three main steps:
-
Uptake: BSP is taken up from the sinusoidal blood into hepatocytes by a high-capacity membrane transport system.[4][5] This process is mediated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[10][11][12][13][14][15]
-
Conjugation: Within the hepatocyte, BSP is conjugated with glutathione (GSH) in a thioether linkage.[1][4][6][16] This reaction is catalyzed by the enzyme S-aryltransferase.[6]
-
Excretion: Both unconjugated BSP and its glutathione conjugate are actively transported across the canalicular membrane into the bile.[6] This is a rate-limiting step mediated by the Multidrug Resistance-Associated Protein 2 (MRP2).[10]
Elimination
BSP is primarily eliminated from the body in the feces via biliary excretion.[6] The dye does not undergo significant enterohepatic circulation.[6] Under normal hepatic function, less than 2% of an administered dose is excreted in the urine.[6][9] However, in cases of severe hepatic impairment, urinary excretion can increase to as much as 10-25%.[6] In rats, 70-85% of an intravenous dose was recovered in the bile within 6 hours.[9]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for BSP, primarily derived from studies in rats.
| Parameter | Value | Species | Notes |
| Plasma Clearance | 7.40 ml/min per kg | Normal Rats | This value reflects the efficiency of the liver in removing BSP from the blood.[17][18][19] |
| Plasma Clearance | 12.45 ml/min per kg | Analbuminemic Rats | The higher clearance suggests that plasma albumin binding is not essential for hepatic transport.[17][18][19] |
| Biliary Excretion | ~57% of dose in 60 min | Normal Rats | A 5 µmol/kg dose was administered intravenously.[18][19] |
| Biliary Excretion | ~85% of dose in 24 hrs | Dogfish Shark | Demonstrates the evolution of this excretory pathway in marine vertebrates.[20] |
| Urinary Excretion | < 0.5% of dose | Rats | Indicates that renal clearance is a minor pathway.[9] |
| Plasma Protein Binding | Almost complete | Humans | Primarily binds to albumin.[6] |
Pharmacodynamics
As a diagnostic agent, BSP does not have a pharmacodynamic mechanism of action in the traditional sense (i.e., it does not target a receptor to elicit a therapeutic response). Its "effect" is its clearance from the plasma, which serves as a surrogate marker for specific hepatic functions. The key processes it measures are:
-
Hepatic Blood Flow: The rate of BSP delivery to the liver is a dependency.[6]
-
Hepatocellular Uptake and Storage: The efficiency of OATP transporters and intracellular binding proteins.[6]
-
Conjugation Capacity: The ability of the liver to metabolize BSP with glutathione.[6]
-
Biliary Excretion: The function of the canalicular transporter MRP2.[6]
A delay in the plasma clearance of BSP indicates impairment in one or more of these steps, which is characteristic of various liver diseases, such as cirrhosis and hepatitis, or genetic disorders like Dubin-Johnson and Rotor syndromes.[6][21][22]
Experimental Protocols
The standard clinical application of BSP is the Sulfobromophthalein (BSP) Excretion Test .
Objective
To assess the liver's capacity to take up, metabolize, and excrete organic anions from the blood.
Methodology
-
Patient Preparation: The patient is required to fast to avoid interference from lipemia.
-
Dosage and Administration: A sterile solution of BSP sodium is administered intravenously. The standard dose is typically 5 mg per kg of body weight, injected slowly over a period of 1-3 minutes.
-
Blood Sampling: A venous blood sample is collected from the arm opposite the injection site at a precise time point after administration, commonly 45 minutes.
-
Sample Processing: The blood sample is allowed to clot, and the serum is separated by centrifugation.
-
Colorimetric Analysis: The serum is alkalinized, typically by adding 0.1 M NaOH, which causes the BSP dye to turn a purple color.[17] The intensity of this color is proportional to the BSP concentration.
-
Quantification: The absorbance of the alkalinized serum is measured using a spectrophotometer at a wavelength of 580 nm.[17]
-
Calculation: The percentage of BSP remaining in the serum at 45 minutes is calculated. A retention of less than 5% is generally considered normal.
Visualizations: Pathways and Workflows
Hepatic Transport Pathway of Sulfobromophthalein
This diagram illustrates the journey of BSP from the bloodstream to the bile.
Caption: Hepatic uptake, conjugation, and excretion pathway of Sulfobromophthalein (BSP).
Experimental Workflow for the BSP Liver Function Test
This diagram outlines the logical steps involved in performing the BSP clearance test.
Caption: Workflow diagram for the Sulfobromophthalein (BSP) liver function test.
References
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. reference.md [reference.md]
- 3. 3,3'-(Tetrabromophthalidylidene)bis(6-hydroxybenzenesulfonic acid) | C20H10Br4O10S2 | CID 5345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. THE HEPATIC UPTAKE AND EXCRETION OF SULFOBROMOPHTHALEIN AND BILIRUBIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hepatic Uptake and Excretion of Sulfobromophthalein and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfobromophthalein Sodium | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Extrahpetic distribution of sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfobromophthalein usedtostudyhepatocytetransportfunctions 123359-42-2 [sigmaaldrich.com]
- 11. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trafficking and other regulatory mechanisms for organic anion transporting polypeptides and organic anion transporters that modulate cellular drug and xenobiotic influx and that are dysregulated in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic polymorphisms of uptake (OATP1B1, 1B3) and efflux (MRP2, BCRP) transporters: implications for inter-individual differences in the pharmacokinetics and pharmacodynamics of statins and other clinically relevant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. OATP1B1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 16. MATURATION OF THE SULFOBROMOPHTHALEIN SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Plasma clearance of sulfobromophthalein and its interaction with hepatic binding proteins in normal and analbuminemic rats: is plasma albumin essential for vectorial transport of organic anions in the liver? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma clearance of sulfobromophthalein and its interaction with hepatic binding proteins in normal and analbuminemic rats: is plasma albumin essential for vectorial transport of organic anions in the liver? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective hepatic uptake and biliary excretion of 35S-sulfobromophthalein in marine elasmobranchs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. On the diagnostic and prognostic value of the bromsulphthalein test in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rotor syndrome - Wikipedia [en.wikipedia.org]
Sulfabrom vs. Other Long-Acting Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of Sulfabrom (sulfabromomethazine) with other long-acting sulfonamides, focusing on their pharmacokinetic profiles, mechanisms of action, and analytical methodologies. While direct comparative pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes available data for prominent long-acting sulfonamides, primarily sulfamethazine and sulfadimethoxine, to provide a comparative context. Detailed experimental protocols for key analytical methods and visualizations of relevant biological pathways and experimental workflows are included to support research and development in this area.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents that have been used extensively in veterinary medicine for the treatment and prevention of bacterial infections and coccidiosis.[1] Among these, long-acting sulfonamides are of particular interest due to their sustained therapeutic concentrations, which allow for less frequent dosing. This compound (sulfabromomethazine) is a brominated derivative of sulfamethazine and is recognized as a long-acting sulfonamide approved for use in cattle, including lactating dairy cows.[2] This guide aims to provide a detailed technical overview of this compound in relation to other long-acting sulfonamides, with a focus on providing researchers and drug development professionals with the necessary data and methodologies for comparative analysis.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. Folic acid is an essential cofactor for the synthesis of nucleic acids and certain amino acids. By inhibiting the enzyme dihydropteroate synthetase (DHPS), sulfonamides disrupt the folic acid pathway, thereby halting bacterial growth and replication.
Caption: Bacterial Folic Acid Synthesis Pathway and Site of Sulfonamide Inhibition.
Comparative Pharmacokinetics
Table 1: Pharmacokinetic Parameters of Long-Acting Sulfonamides in Cattle
| Parameter | This compound (Sulfabromomethazine) | Sulfamethazine | Sulfadimethoxine |
| Elimination Half-Life (t½) | Not Reported | 9 - 10.43 hours[1][3] | ~12.5 hours[4][5] |
| Volume of Distribution (Vd) | Not Reported | 0.35 - 0.68 L/kg[1][3] | 0.31 L/kg[4][5] |
| Protein Binding | Not Reported | Low (~4.31% in buffaloes)[6] | Not specified, but saturable[7] |
| Route of Administration | IV, Oral | IV, Oral[3][6] | IV, Oral[4][5] |
| Animal Species | Cattle | Cattle[3][8] | Cattle[4][5] |
Note: The data presented are compiled from multiple sources and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's in vitro activity against a specific bacterium. The broth microdilution method is a standard procedure for determining the MIC of sulfonamides.
Experimental Workflow: MIC Determination
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of sulphadimethoxine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Effects of age on the pharmacokinetics of single dose sulfamethazine after intravenous administration in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bacterial Targets of Sulfabrom: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the ongoing battle against bacterial resistance, a thorough understanding of the mechanisms of action of existing antibiotics is paramount for the development of new therapeutic strategies. This technical guide provides an in-depth analysis of the biological targets of Sulfabrom (Sulfabromomethazine), a long-acting sulfonamide antibiotic, within bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its primary target, details experimental protocols for target validation, and visualizes the key molecular interactions and pathways.
Core Target: Dihydropteroate Synthase (DHPS)
The primary and well-established biological target of Sulfabromomethazine, like other sulfonamides, is the bacterial enzyme dihydropteroate synthase (DHPS) .[1][2][3] This enzyme plays a crucial role in the bacterial folate biosynthesis pathway, a metabolic route essential for the synthesis of nucleic acids and certain amino acids, and therefore, for bacterial survival and replication.[2][3]
Sulfabromomethazine acts as a competitive inhibitor of DHPS.[4] Its chemical structure closely mimics that of the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2] This structural similarity allows Sulfabromomethazine to bind to the active site of the DHPS enzyme, thereby preventing PABA from binding and halting the synthesis of dihydropteroate, a precursor to folic acid.[2] This inhibition is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.
Quantitative Data on Sulfonamide Activity
To provide a quantitative perspective on the efficacy of sulfonamides, the following table summarizes representative inhibitory constants and MIC values for various sulfonamides against different bacterial species. It is important to note that these values can vary depending on the bacterial strain and the specific experimental conditions.
| Sulfonamide | Target/Organism | Inhibition Constant (Ki) | IC50 | MIC (µg/mL) |
| Sulfadiazine | E. coli DHPS | 2.5 µM[4] | ||
| Diaminodiphenylsulfone | E. coli DHPS | 5.9 µM[4] | ||
| Representative N-Sulfonamide 2-Pyridone Derivative (Compound 11a) | DHPS | 2.76 µg/mL[5] | ||
| Representative N-Sulfonamide 2-Pyridone Derivative (Compound 11a) | DHFR | 0.20 µg/mL[5] |
Experimental Protocols for Target Analysis
The identification and characterization of drug targets are fundamental to understanding their mechanism of action. The following sections detail key experimental protocols used to investigate the interaction of Sulfabromomethazine with its bacterial targets.
Dihydropteroate Synthase (DHPS) Inhibition Assay
A continuous spectrophotometric assay is a common method to determine the inhibitory activity of compounds against DHPS.
Principle: This assay couples the DHPS reaction with the dihydrofolate reductase (DHFR) reaction. The product of the DHPS reaction, dihydropteroate, is reduced by DHFR using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5.
-
Enzyme Solution: Purified bacterial DHPS.
-
Substrate Solution: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Coupling Enzyme and Cofactor: Dihydrofolate reductase (DHFR) and NADPH.
-
Inhibitor Solution: Sulfabromomethazine dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, DHPS enzyme, DHFR, NADPH, and varying concentrations of Sulfabromomethazine.
-
Initiate the reaction by adding the substrate mixture (PABA and DHPPP).
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the Sulfabromomethazine concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of PABA at different fixed concentrations of Sulfabromomethazine and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Affinity Chromatography for Target Identification
Affinity chromatography can be used to isolate and identify the cellular targets of a drug.
Principle: Sulfabromomethazine is chemically immobilized onto a solid support (resin). A bacterial cell lysate is then passed through this resin. Proteins that bind to Sulfabromomethazine will be retained on the column, while non-binding proteins will flow through. The bound proteins can then be eluted and identified by techniques such as mass spectrometry.
Protocol:
-
Probe Synthesis: Synthesize a derivative of Sulfabromomethazine with a linker arm suitable for covalent attachment to the chromatography resin.
-
Column Preparation: Covalently couple the Sulfabromomethazine derivative to the activated resin.
-
Protein Extraction: Prepare a soluble protein extract from the target bacteria.
-
Affinity Chromatography:
-
Equilibrate the Sulfabromomethazine-coupled column with a binding buffer.
-
Load the bacterial protein extract onto the column.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand (e.g., free Sulfabromomethazine) or by changing the buffer conditions (e.g., pH or ionic strength).
-
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of molecular interactions.
Principle: One molecule (the ligand, e.g., DHPS) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., Sulfabromomethazine) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Protocol:
-
Chip Preparation: Immobilize purified bacterial DHPS onto a sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of Sulfabromomethazine over the chip surface and monitor the SPR response in real-time.
-
After each injection, regenerate the chip surface to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the affinity (KD).
-
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Advent of a Long-Acting Sulfonamide: A Technical Overview of the Discovery and Initial Studies of Sulfabrom
For Immediate Release
This technical guide provides an in-depth analysis of the discovery and foundational research into Sulfabrom (Sulfabromomethazine), a long-acting sulfonamide that became a significant tool in veterinary medicine. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core data, experimental methodologies, and biological pathways associated with its initial investigations.
Introduction: The Need for Persistent Antimicrobials
The mid-20th century saw a surge in the development of antimicrobial agents for veterinary use.[1][2][3] While effective, many early sulfonamides required frequent administration to maintain therapeutic concentrations. This presented a challenge in treating livestock, where repeated handling can be stressful and economically burdensome. The development of long-acting sulfonamides, such as Sulfabromomethazine, addressed this critical need by providing sustained therapeutic levels from a single dose.
Sulfabromomethazine, a derivative of sulfamethazine, emerged as a promising candidate for the treatment of bacterial infections and coccidiosis in poultry, swine, and cattle.[4] Its chemical structure, 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, conferred the desired pharmacokinetic properties for prolonged action.
Discovery and Synthesis
While the precise historical details of the initial discovery of Sulfabromomethazine are not extensively documented in readily available literature, its development falls within the broader expansion of sulfonamide research in the 1940s and 1950s.[5][6] The synthesis of such compounds generally follows established principles of organic chemistry.
General Synthesis Pathway
The synthesis of Sulfabromomethazine involves the condensation of a substituted pyrimidine with a sulfonyl chloride. A plausible synthetic route is outlined below.
References
- 1. History of Sulfonamides - Improve Veterinary Education US [improveinternational.com]
- 2. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 3. History and Current Use of Antimicrobial Drugs in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Sulfamethazine used for? [synapse.patsnap.com]
- 6. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–1,4-diazabicyclo[2.2.2]octane (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sulfonamide Antibiotics, with a Focus on Sulfamethazine as a Surrogate for Sulfabrom
Disclaimer: Information specifically on the degradation of "sulfabrom" is scarce in publicly available scientific literature. This guide will focus on the degradation of sulfamethazine, a structurally similar and extensively studied sulfonamide antibiotic. The principles, pathways, and byproducts discussed are expected to be largely applicable to this compound (sulfabromomethazine), with potential variations arising from the presence of the bromine substituent.
Introduction
Sulfonamide antibiotics are a class of synthetic antimicrobial agents widely used in human and veterinary medicine.[1] Their extensive use has led to their detection in various environmental compartments, raising concerns about the development of antibiotic resistance and potential ecotoxicological effects.[1] Understanding the degradation pathways and the resulting byproducts of these compounds is crucial for assessing their environmental fate and developing effective remediation strategies. This technical guide provides a comprehensive overview of the degradation of sulfonamides, with a specific focus on sulfamethazine as a representative compound. The primary degradation routes, including biodegradation, photodegradation, and advanced oxidation processes (AOPs), will be discussed in detail, along with the identification of major transformation products.
Biodegradation Pathways and Byproducts
Microbial degradation is a key process in the natural attenuation of sulfonamides in the environment.[1] The biodegradation of sulfamethazine can proceed through various pathways, primarily involving modifications of the aniline moiety and the pyrimidine ring, as well as cleavage of the sulfonamide bond.
Key Biodegradation Reactions:
-
Acetylation: The amino group on the aniline ring can be acetylated to form N4-acetyl-sulfamethazine. This is a common detoxification pathway in many organisms.
-
Hydroxylation: The aniline or pyrimidine ring can undergo hydroxylation, leading to the formation of hydroxylated metabolites.
-
Cleavage of the S-N bond: The sulfonamide bond can be cleaved, resulting in the formation of 4-aminobenzenesulfonic acid and 4-amino-2,6-dimethylpyrimidine.
-
Cleavage of the C-S bond: The bond between the benzene ring and the sulfur atom can also be broken.[2]
A proposed biodegradation pathway for sulfamethazine is illustrated in the diagram below.
Photodegradation Pathways and Byproducts
Photodegradation is another significant pathway for the transformation of sulfonamides in aquatic environments.[2] The process is influenced by factors such as pH, the presence of photosensitizers (like humic acids), and the intensity of light.[2]
Key Photodegradation Reactions:
-
SO2 Extrusion: A common photochemical reaction for sulfonamides is the cleavage of the S-N bond followed by the extrusion of sulfur dioxide (SO2). This leads to the formation of a variety of recombination products.
-
Hydroxylation: Similar to biodegradation, hydroxylation of the aromatic rings can occur.
-
Isomerization: Photoisomerization can lead to the formation of different structural isomers.
The photodegradation of sulfamethazine can lead to a complex mixture of byproducts. A simplified representation of the initial steps is shown below.
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).[3] Common AOPs for sulfonamide degradation include ozonation, Fenton, and photo-Fenton processes.
Ozonation
Ozone (O3) can react with sulfonamides either directly via molecular ozone or indirectly through the generation of hydroxyl radicals.[4] The reaction pathways are pH-dependent, with direct ozonation being more significant at acidic pH and radical-mediated reactions dominating at alkaline pH.
Key Ozonation Byproducts:
-
Hydroxylated derivatives
-
Products from the cleavage of the sulfonamide bond
-
Smaller organic acids
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate highly reactive hydroxyl radicals.[5] The photo-Fenton process enhances the production of hydroxyl radicals through the use of UV light.[5] These processes are highly effective in degrading sulfonamides.[5]
Key Fenton and Photo-Fenton Byproducts:
-
Hydroxylated intermediates
-
Ring-opening products
-
Short-chain carboxylic acids
-
Inorganic ions such as sulfate (SO4^2-), nitrate (NO3^-), and ammonium (NH4^+)
A generalized degradation pathway for sulfamethazine using AOPs is presented below.
Quantitative Data on Sulfamethazine Degradation
Quantitative data on the degradation of sulfamethazine varies significantly depending on the experimental conditions. The following tables summarize some reported values for degradation efficiency.
Table 1: Biodegradation Efficiency of Sulfamethazine
| System | Initial Concentration | Removal Efficiency (%) | Reference |
| Activated Sludge | 20 µg/L | >90% after 15 days | [5] |
| Sewage Sludge with SMC | 100 mg/kg | High | [6] |
Table 2: Photodegradation of Sulfamethazine
| Condition | Half-life (t1/2) | Reference |
| Simulated Sunlight (pH 7.2) | 9.4 h | [2] |
| Simulated Sunlight (pH 4.0) | 84.4 h | [2] |
Table 3: Degradation of Sulfamethazine by AOPs
| Process | Conditions | Degradation Efficiency (%) | Reference |
| Fenton-like (Fe–Mn–SiO2) | Neutral pH, 180 min | ~100% | [7] |
Experimental Protocols
The study of sulfonamide degradation typically involves forced degradation studies under controlled laboratory conditions.[8]
Forced Degradation Study Protocol (General)
-
Preparation of Stock Solution: A stock solution of the sulfonamide (e.g., sulfamethazine) is prepared in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[9]
-
-
Acid Hydrolysis: The drug solution is mixed with an acidic solution (e.g., 0.1 M HCl) and heated (e.g., at 60-80°C) for a specific duration.[8]
-
Base Hydrolysis: The drug solution is mixed with a basic solution (e.g., 0.1 M NaOH) and heated.[8]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3-30% H2O2) at room temperature.[3]
-
Thermal Degradation: The drug solution or solid drug is heated in an oven at a high temperature (e.g., 80-100°C).
-
Photodegradation: The drug solution is exposed to UV or visible light in a photostability chamber.
-
-
Sampling and Neutralization: Samples are withdrawn at different time intervals and, if necessary, neutralized to stop the degradation reaction.
-
Analysis: The samples are analyzed using a suitable analytical method to determine the concentration of the parent drug and identify the degradation products.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique for the analysis of sulfonamides and their degradation products.[10]
-
HPLC-UV: Used for the quantification of the parent drug and major degradation products. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate).[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown degradation products.[12][13] High-resolution mass spectrometry (e.g., QTOF-MS) provides accurate mass measurements, which aids in determining the elemental composition of the byproducts.
References
- 1. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Evaluating the biodegradability of sulfamethazine, sulfamethoxazole, sulfathiazole, and trimethoprim at different stages of sewage treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High degradation efficiency of sulfamethazine with the dual-reaction-center Fe–Mn–SiO2 Fenton-like nanocatalyst in a wide pH range - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced degradation of sulfamethazine by Achromobacter via oxygenation through co-metabolism. | Read by QxMD [read.qxmd.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. chromatographyonline.com [chromatographyonline.com]
In Vitro Antibacterial Spectrum of Sulfabrom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide on the in vitro antibacterial spectrum of "Sulfabrom" is presented as a representative technical document. "this compound" is a hypothetical sulfonamide antibiotic used here for illustrative purposes, as publicly available, specific data for a compound with this name is not readily found. The data and protocols described are based on the general characteristics and established methodologies for the sulfonamide class of antibiotics.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for the bacterial synthesis of folic acid.[1][2][3] By blocking this pathway, sulfonamides inhibit the production of purines and pyrimidines, which are necessary for DNA synthesis, leading to a bacteriostatic effect against a wide spectrum of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of a representative sulfonamide, herein referred to as this compound, along with detailed experimental protocols and a depiction of its mechanism of action.
In Vitro Antibacterial Spectrum of this compound
The in vitro activity of this compound is summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[4][5][6][7] The following tables present a hypothetical but plausible range of MIC values for this compound against various bacterial species, reflecting the general spectrum of the sulfonamide class.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain Example | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 - 128 |
| Staphylococcus epidermidis | Clinical Isolate | 32 - 256 |
| Streptococcus pneumoniae | ATCC 49619 | 8 - 64 |
| Streptococcus pyogenes | Clinical Isolate | 4 - 32 |
| Enterococcus faecalis | ATCC 29212 | >256 (Resistant) |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain Example | MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 8 - 128 |
| Klebsiella pneumoniae | Clinical Isolate | 16 - 256 |
| Proteus mirabilis | Clinical Isolate | 32 - >256 |
| Haemophilus influenzae | ATCC 49247 | 4 - 32 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 (Resistant) |
| Serratia marcescens | Clinical Isolate | >256 (Resistant) |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is conducted using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[8] The final concentrations should span the expected MIC range.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial-Containing Agar Plates: A stock solution of this compound is prepared. A series of agar plates are prepared, each containing a specific concentration of this compound by adding the appropriate volume of the stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions using a multipoint inoculator. A growth control plate containing no antibiotic is also inoculated.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action of Sulfonamides
Caption: this compound competitively inhibits dihydropteroate synthetase.
References
- 1. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 2. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. idexx.com [idexx.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The minimal inhibitory concentration for sulbactam was not associated with the outcome of infections caused by carbapenem-resistant Acinetobacter sp. treated with ampicillin/sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Sulfabrom Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and application of a sterile stock solution of Sulfabrom for use in cell culture experiments. This compound, a sulfonamide antibiotic, is primarily used to inhibit bacterial growth. Its application in cell culture is often for studying bacterial infections in a controlled in vitro environment or as a selection agent. This guide details the necessary materials, a step-by-step protocol for solubilization and sterilization, and important considerations for its use with mammalian cells, including potential cytotoxicity. All quantitative data is summarized for quick reference, and key experimental workflows are visualized.
Introduction
This compound is a long-acting sulfonamide that functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential nutrient for DNA and RNA synthesis in bacteria. Mammalian cells, in contrast, obtain folic acid from their diet and do not possess the DHPS enzyme, rendering them largely unaffected by the primary mechanism of action of sulfonamides. However, at high concentrations, off-target effects and cytotoxicity in mammalian cells can occur. Therefore, the careful preparation of a sterile, accurately concentrated stock solution is paramount for reproducible and reliable experimental results. This protocol outlines the standardized procedure for preparing a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 357.23 g/mol [1][2][3] |
| Appearance | White to light yellow solid[1][2] |
| Solubility in DMSO | 100 mg/mL (requires sonication)[1][2] |
| CAS Number | 116-45-0[1][2] |
Table 2: Stock Solution Recommendations
| Parameter | Recommendation |
| Solvent | High-purity, sterile DMSO |
| Recommended Stock Conc. | 10 mM to 100 mM |
| Sterilization Method | Sterile filtration of the final diluted working solution in culture medium |
| Storage Temperature | -20°C (for up to 1 month) or -80°C (for up to 6 months)[1][2] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical tubes (1.5 mL, 15 mL, or 50 mL)
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator water bath
-
0.22 µm syringe filter (optional, for final working solution)
-
Laminar flow hood or biological safety cabinet
Protocol for Preparing a 100 mM this compound Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM (0.1 M) stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 357.23 g/mol
-
Mass (g) = 0.035723 g or 35.723 mg
-
-
-
Weighing this compound:
-
In a sterile microcentrifuge tube or other appropriate container, carefully weigh out 35.723 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolving in DMSO:
-
Under a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
-
Sonication:
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the 100 mM this compound stock solution into smaller, sterile, light-protected microcentrifuge tubes (e.g., 50 µL or 100 µL aliquots).
-
Clearly label each aliquot with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution for Cell Culture
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Dilution in Culture Medium:
-
Under sterile conditions in a biological safety cabinet, dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM:
-
Use the formula: C1V1 = C2V2
-
(100 mM) x V1 = (0.1 mM) x (10 mL)
-
V1 = 1 µL
-
-
Add 1 µL of the 100 mM stock solution to 10 mL of cell culture medium.
-
-
Sterilization of Working Solution (Recommended):
-
To ensure sterility, it is recommended to filter the final working solution (this compound diluted in cell culture medium) through a 0.22 µm syringe filter before adding it to your cells. This is generally preferred over filtering the concentrated DMSO stock, which can be difficult and may lead to loss of the compound.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism of action in bacteria.
Discussion and Important Considerations
-
Cytotoxicity in Mammalian Cells: While the primary target of this compound is a bacterial enzyme, high concentrations of sulfonamides have been reported to exhibit cytotoxic effects on some mammalian cell lines.[4][5][6][7] It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. Assays such as MTT, XTT, or trypan blue exclusion can be used to assess cell viability.
-
DMSO Toxicity: DMSO itself can be toxic to cells at concentrations typically above 0.5% (v/v). When preparing your working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept low, ideally below 0.1%.
-
Solubility: this compound has poor solubility in aqueous solutions. Therefore, a DMSO stock solution is necessary. Ensure that the this compound is completely dissolved in DMSO before further dilution in aqueous media to avoid precipitation.
-
Stability: The prepared stock solution is stable for a limited time. Adhere to the recommended storage conditions to maintain the integrity of the compound. Avoid exposing the stock solution to light for extended periods.
-
Use of Sterile Technique: All steps involved in the preparation of the stock and working solutions should be performed under aseptic conditions in a laminar flow hood or biological safety cabinet to prevent microbial contamination of your cell cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of novel sulfanilamides towards sensitive and multidrug-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cytotoxicity of Newly Synthesized Quinazoline-Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using Sulfabrom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfabrom, also known as Sulfabromomethazine, is a long-acting sulfonamide antibiotic.[1][2][3] It is primarily used in veterinary medicine to treat coccidiosis and various bacterial infections in cattle, swine, and poultry.[1][2][3] Sulfonamides as a class of drugs are synthetic bacteriostatic antibiotics with a broad spectrum of activity against many gram-positive and gram-negative organisms.[4] This document provides detailed application notes and protocols for the potential use of this compound in in vivo animal studies, with a focus on its mechanism of action, pharmacokinetic profile, and general protocols for efficacy and toxicology evaluation.
Mechanism of Action
Sulfonamides, including this compound, exert their antimicrobial effect by competitively inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication.[5][6] Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA).[7] Sulfonamides are structurally similar to PABA and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase.[6][8] This inhibition blocks the conversion of PABA to dihydropteroic acid, a precursor of dihydrofolic acid, thereby halting the folic acid synthesis pathway.[6][9] This ultimately prevents the synthesis of nucleotides and amino acids necessary for bacterial DNA, RNA, and protein production.[6][8] Humans are not affected by this mechanism as they obtain folic acid from their diet.[6][7]
Pharmacokinetic Data
Specific pharmacokinetic data for Sulfabromomethazine is not extensively available in the public domain. However, data from the closely related and structurally similar sulfonamide, sulfamethazine, in cattle can provide valuable insights for study design.
| Parameter | Value | Animal Model | Administration Route | Reference |
| Elimination Half-life (t½) | 9 hours | Cattle | Intravenous | [10] |
| Volume of Distribution (Vd) | 0.35 L/kg | Cattle | Intravenous | [10] |
| Absorption Half-life (t½a) | 6 hours | Cattle | Oral (bolus) | [10] |
| Metabolism | Primarily via acetylation and formation of three other metabolites excreted in urine. | Cattle | Intravenous/Oral | [10] |
Note: The pharmacokinetic parameters of sulfonamides can vary significantly between species.[4] Therefore, it is crucial to conduct preliminary pharmacokinetic studies in the specific animal model being used.
Experimental Protocols
General Efficacy Study Protocol (Illustrative Example)
This protocol provides a general framework for evaluating the efficacy of this compound in a rodent model of bacterial infection. The specific parameters should be adapted based on the hypothesis being tested.
1. Animal Model:
-
Select an appropriate rodent model (e.g., mice or rats) for the disease under investigation.[11]
-
Animals should be of a specific age and weight range.
-
Acclimatize animals to the facility for at least 7 days before the experiment.
2. Experimental Groups:
-
Group 1: Vehicle Control: Animals receive the vehicle used to dissolve/suspend this compound.
-
Group 2: this compound (Low Dose): Animals receive a low dose of this compound.
-
Group 3: this compound (High Dose): Animals receive a high dose of this compound.
-
Group 4: Positive Control (Optional): Animals receive a standard-of-care antibiotic for the specific infection model.[12]
-
The number of animals per group should be statistically justified to ensure robust results.[12]
3. Dosing and Administration:
-
Dosage: The dosage of this compound will depend on the animal model and the specific goals of the study. For cattle, a common dosage for sulfamethazine is an initial dose of approximately 100 mg/kg followed by maintenance doses.[13] Dose-range finding studies are recommended to determine the optimal dose.[12]
-
Administration Route: this compound can be administered orally (e.g., via gavage or in drinking water) or parenterally (e.g., intravenously, subcutaneously).[4] The choice of route should be relevant to the intended clinical application.
-
Frequency: Dosing frequency will depend on the pharmacokinetic profile of this compound in the chosen animal model.
4. Efficacy Assessment:
-
Primary Endpoint: This could be survival rate, reduction in bacterial load in target organs (e.g., lungs, spleen, liver), or improvement in clinical signs of disease.
-
Secondary Endpoints: These may include changes in body weight, body temperature, and levels of inflammatory biomarkers.
-
Data Collection: Monitor and record clinical signs and body weight daily. At the end of the study, collect blood and tissue samples for analysis.
5. Statistical Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis) to determine the significance of the observed effects.[12]
General Toxicology Study Protocol
This protocol outlines a general approach for assessing the toxicity of this compound in a rodent model. It is essential to adhere to Good Laboratory Practice (GLP) guidelines for formal preclinical safety testing.[14]
1. Animal Model:
-
Typically, one rodent (e.g., rat or mouse) and one non-rodent species are used for toxicology studies.[14][15]
2. Study Design:
-
Acute Toxicity Study: To determine the single-dose toxicity and identify the maximum tolerated dose (MTD).[16] Animals are given a single dose of this compound and observed for a period of 14 days.[16]
-
Repeat-Dose Toxicity Study: To evaluate the effects of long-term exposure. The duration of the study depends on the intended duration of clinical use.[17] For example, a 28-day study can support clinical trials of up to 2 weeks.[17][18]
3. Experimental Groups:
-
Group 1: Control Group: Receives the vehicle only.
-
Group 2: Low Dose Group: A dose that is not expected to cause toxic effects.
-
Group 3: Intermediate Dose Group: A dose expected to produce minimal toxic effects.
-
Group 4: High Dose Group: A dose intended to induce dose-limiting toxicity.
4. Parameters to be Monitored:
-
Clinical Observations: Daily monitoring for any signs of toxicity, changes in behavior, and general appearance.[16]
-
Body Weight and Food Consumption: Measured regularly throughout the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function (e.g., liver and kidney).[14]
-
Urinalysis: To detect any changes in renal function.
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for any pathological changes.[16] Histopathological examination of key organs is conducted.
5. Data Analysis:
-
All findings are documented and analyzed to identify any dose-related toxic effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Adverse Effects and Toxicity Considerations
Adverse reactions to sulfonamides can include hypersensitivity reactions (e.g., skin rashes, fever) and direct toxic effects.[4] Effects on laboratory tests may include changes in bilirubin, BUN, and liver enzyme levels, as well as alterations in blood cell counts.[4] In long-term, high-dose studies in rodents, sulfamethazine has been associated with thyroid tumors, a finding considered to have limited relevance to humans due to species-specific mechanisms.[19][20]
Conclusion
This compound is a long-acting sulfonamide with established use in veterinary medicine. Its mechanism of action via inhibition of bacterial folic acid synthesis makes it a subject of interest for further in vivo research. The provided protocols offer a general framework for conducting efficacy and toxicology studies. Researchers should adapt these protocols to their specific research questions and adhere to all relevant animal welfare and regulatory guidelines. Due to the limited publicly available data on this compound, it is highly recommended to conduct preliminary pharmacokinetic and dose-range finding studies in the selected animal model to ensure the generation of robust and reliable data.
References
- 1. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. adooq.com [adooq.com]
- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicalpub.com [clinicalpub.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. siesascs.edu.in [siesascs.edu.in]
- 16. api.upums.ac.in [api.upums.ac.in]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. altasciences.com [altasciences.com]
- 19. publications.iarc.who.int [publications.iarc.who.int]
- 20. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sulfabrom in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sulfabrom in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound (Sulfabromomethazine) is a sulfonamide antibiotic used in veterinary medicine.[1] Monitoring its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical assays. This method provides a detailed protocol for the reliable quantification of this compound in human plasma, which can be adapted for other biological matrices.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-d4 (internal standard, IS) (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound and the internal standard from plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (1 µg/mL this compound-d4 in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved on a C18 analytical column using a gradient elution program.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode, with detection performed using multiple reaction monitoring (MRM). The optimized MRM transitions and collision energies are listed in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 357.0 | 156.0 | 25 |
| This compound | 357.0 | 92.0 | 35 |
| This compound-d4 (IS) | 361.0 | 160.0 | 25 |
Note: The precursor ion for this compound corresponds to its molecular weight of 357.23 g/mol , with the protonated molecule [M+H]+ being observed.[1] The product ions are proposed based on the common fragmentation patterns of sulfonamides, which often involve cleavage of the sulfur-nitrogen bond and fragmentation of the heterocyclic ring.
Results and Discussion
Method Validation
The developed method was validated according to established bioanalytical method validation guidelines.
Linearity: The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 15 | ≤ 5.2 | 98.5 - 103.2 | ≤ 6.8 | 97.1 - 104.5 |
| Mid QC | 250 | ≤ 4.5 | 99.1 - 102.5 | ≤ 5.9 | 98.2 - 103.8 |
| High QC | 4000 | ≤ 3.8 | 98.8 - 101.7 | ≤ 4.7 | 99.0 - 102.3 |
Recovery: The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean recovery was found to be consistent and reproducible across the three QC levels.
| Analyte | Low QC Recovery (%) | Mid QC Recovery (%) | High QC Recovery (%) |
| This compound | 88.5 | 91.2 | 90.1 |
| This compound-d4 (IS) | 89.3 | 90.5 | 89.8 |
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine analysis in a research or drug development setting.
References
Application Notes & Protocols: Efficacy of Sulfabrom Against Coccidiosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses from high morbidity and mortality rates, as well as the costs of treatment and prevention.[1][2][3] For decades, anticoccidial drugs, including sulfonamides, have been a cornerstone of controlling this disease.[1][4] Sulfonamides are synthetic compounds that exhibit a broad spectrum of activity against various Eimeria species by interfering with the parasite's folic acid synthesis, a pathway essential for its replication.[4]
These application notes provide a comprehensive protocol for evaluating the efficacy of Sulfabrom, a sulfonamide compound, against coccidiosis in broiler chickens. The described methodologies adhere to established guidelines for anticoccidial drug testing and include parameters for assessing treatment success, such as oocyst shedding, intestinal lesion scores, and animal performance.[5][6]
Experimental Protocols
In Vivo Efficacy Trial in Broiler Chickens
This protocol outlines a battery study to assess the therapeutic efficacy of this compound against a mixed Eimeria species infection in broiler chickens.[1][5]
1.1. Experimental Animals and Housing:
-
Animals: One-day-old male broiler chicks of a commercial strain (e.g., Ross 308) will be used.[1] Birds will be housed in a coccidia-free environment and provided with ad libitum access to a standard, non-medicated broiler starter feed and water.
-
Housing: Chicks will be randomly allocated to experimental groups and housed in wire-floored battery cages to prevent reinfection from feces.
1.2. Experimental Design: A minimum of four experimental groups should be established, with a sufficient number of birds per group to ensure statistical power.[5]
-
Group 1 (Negative Control): Uninfected and untreated.
-
Group 2 (Positive Control): Infected and untreated.
-
Group 3 (this compound Treatment): Infected and treated with this compound at the recommended dosage.
-
Group 4 (Reference Drug): Infected and treated with a known effective anticoccidial drug (e.g., Toltrazuril) for comparison.
1.3. Infection Procedure:
-
At 14 days of age, birds in the infected groups (Groups 2, 3, and 4) will be orally inoculated with a suspension of sporulated Eimeria oocysts. A mixed culture of common pathogenic species such as E. acervulina, E. maxima, and E. tenella is recommended.[1][3] The infective dose should be sufficient to induce clinical signs of coccidiosis (e.g., 5 x 10^4 sporulated oocysts per bird).[7][8]
1.4. Treatment Administration:
-
Treatment will commence upon the appearance of clinical signs of coccidiosis (typically 3-4 days post-infection) and continue for a specified duration as recommended for the compound.[7][9] this compound will be administered via the drinking water or feed.
1.5. Data Collection and Efficacy Parameters:
-
Mortality: Record daily.
-
Body Weight Gain (BWG): Measure weekly and at the end of the trial.[1][3]
-
Feed Conversion Ratio (FCR): Calculated from feed intake and body weight gain.[1][3]
-
Oocyst per Gram (OPG) of Feces: Fecal samples will be collected from each group at specified intervals (e.g., days 5, 7, and 9 post-infection) to quantify oocyst shedding using a McMaster counting chamber.[1][9]
-
Lesion Scoring: At the termination of the experiment (e.g., day 9 post-infection), a subset of birds from each group will be euthanized for intestinal lesion scoring. Lesions in different sections of the intestine will be scored on a scale of 0 (no gross lesions) to 4 (severe lesions) according to the method described by Johnson and Reid.[1][7]
Data Analysis
All collected data will be subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the experimental groups.[10] A p-value of <0.05 is typically considered statistically significant.
Data Presentation
The following tables illustrate the expected format for presenting the quantitative data from the efficacy trial.
Table 1: Effect of this compound on Performance Parameters
| Group | Average Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Mortality Rate (%) |
| Negative Control | 550 | 1.60 | 0 |
| Positive Control | 420 | 2.10 | 15 |
| This compound Treated | 530 | 1.65 | 2 |
| Reference Drug | 540 | 1.62 | 1 |
Table 2: Effect of this compound on Oocyst Shedding and Lesion Scores
| Group | Oocysts Per Gram (OPG) at Day 7 Post-Infection | Average Lesion Score |
| Negative Control | 0 | 0.0 |
| Positive Control | 150,000 | 3.5 |
| This compound Treated | 15,000 | 0.5 |
| Reference Drug | 5,000 | 0.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo efficacy trial of this compound.
Mechanism of Action of Sulfonamides
References
- 1. cabi.org [cabi.org]
- 2. Efficacy of a commercial herbal formula in chicken experimental coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Evaluation of the efficacy of anticoccidial drugs against Eimeria species in the fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulfabrom in Veterinary Microbiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfabrom, also known as Sulfabromomethazine, is a long-acting sulfonamide antibiotic employed in veterinary medicine.[1][2][3] It is utilized for the treatment and control of various bacterial and protozoal infections in livestock, including poultry, swine, and cattle.[1][2][3] As with other sulfonamides, this compound's mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This bacteriostatic action effectively halts the growth and replication of susceptible microorganisms. This document provides detailed application notes and experimental protocols for the use of this compound in veterinary microbiology research.
Data Presentation
| Sulfonamide | Bordetella bronchiseptica (n=10) MIC50 (µg/mL) | Pasteurella multocida (n=10) MIC50 (µg/mL) | Haemophilus pleuropneumoniae (n=20) MIC50 (µg/mL) | Streptococcus suis (n=10) MIC50 (µg/mL) |
| Sulfachloropyridazine | ≤16 | ≤16 | ≤16 | >32 |
| Sulfadiazine | ≤16 | ≤16 | ≤16 | >32 |
| Sulfadimethoxine | ≤16 | ≤16 | ≤16 | >32 |
| Sulfamethazine | >64 | >64 | >64 | >32 |
| Sulfamethoxazole | ≤16 | ≤16 | ≤16 | >32 |
Data adapted from a study on the in vitro antimicrobial activity of sulfonamides against porcine pathogens.[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of this compound against a target veterinary pathogen.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., dimethyl sulfoxide, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable veterinary-specific growth medium
-
96-well microtiter plates
-
Standardized inoculum of the veterinary pathogen (0.5 McFarland standard)
-
Incubator
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium across the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Ensure a range of concentrations that will encompass the expected MIC.
-
Inoculum Preparation: Prepare a suspension of the test organism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation of Microtiter Plate: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature and atmospheric conditions for the specific pathogen (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density using a plate reader.[6]
Protocol 2: In Vivo Efficacy Study of this compound for Bovine Mastitis (Experimental Model)
This protocol provides a framework for evaluating the efficacy of this compound in a controlled experimental model of bovine mastitis.
Animal Model:
-
Healthy lactating dairy cows, free of intramammary infections.
Experimental Design:
-
Acclimatization: Acclimate the animals to the housing and handling conditions for at least one week prior to the study.
-
Pre-infection Sampling: Collect milk samples from all quarters of each cow to confirm the absence of mastitis-causing pathogens.
-
Induction of Mastitis: Infuse a standardized dose of a known mastitis-causing pathogen (e.g., Streptococcus species) into one quarter of each cow.
-
Treatment Groups: Randomly assign cows to different treatment groups:
-
Group A: Control (no treatment)
-
Group B: this compound administered via intramammary infusion (specific dosage to be determined based on preliminary studies).
-
Group C: this compound administered systemically (e.g., intramuscularly or intravenously) at a specified dosage.
-
-
Treatment Administration: Begin treatment at a predetermined time point after infection (e.g., upon observation of clinical signs of mastitis). Administer this compound according to the assigned group for a specified duration (e.g., 3-5 days).
-
Monitoring and Data Collection:
-
Record clinical signs daily (udder swelling, milk appearance, rectal temperature).
-
Collect milk samples at regular intervals for bacterial culture and somatic cell count (SCC) analysis.
-
Monitor feed and water intake and general animal demeanor.
-
-
Endpoint: The study can be terminated at a predetermined time point post-treatment, at which point final milk samples are collected.
-
Data Analysis: Compare the bacterial clearance rates, reduction in SCC, and resolution of clinical signs between the treatment and control groups.
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and ethics.
Protocol 3: Evaluation of this compound for the Control of Poultry Coccidiosis (Floor Pen Trial)
This protocol describes a floor pen trial to assess the efficacy of this compound in preventing coccidiosis in broiler chickens.
Animal Model:
-
Day-old broiler chicks, susceptible to coccidiosis.
Experimental Design:
-
Housing: House the chicks in floor pens with fresh litter.
-
Treatment Groups: Randomly assign chicks to different dietary treatment groups:
-
Group 1: Unmedicated, unchallenged control.
-
Group 2: Unmedicated, challenged control.
-
Group 3: Medicated feed containing this compound at a specific concentration (e.g., parts per million), challenged.
-
-
Infection: At a specified age (e.g., 14 days), orally inoculate chicks in the challenged groups with a mixed culture of pathogenic Eimeria species.
-
Data Collection:
-
Performance Parameters: Record body weight gain and feed conversion ratio (FCR) weekly.
-
Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and score the intestinal lesions caused by coccidia.
-
Oocyst Counts: Collect fecal samples at regular intervals to determine the number of oocysts shed per gram of feces.
-
Mortality: Record daily mortality.
-
-
Data Analysis: Compare the performance parameters, lesion scores, oocyst counts, and mortality rates between the different treatment groups to evaluate the efficacy of this compound.[7]
Mandatory Visualizations
Sulfonamide Mechanism of Action
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship in Coccidiosis Control Trial
Caption: Logical relationships in a poultry coccidiosis control trial.
References
- 1. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility and Resistance Mechanisms in Mannheimia haemolytica Isolates from Sheep at Slaughter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 7. californiaagriculture.org [californiaagriculture.org]
Application Notes and Protocols for Sulfabrom as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Sulfabrom as a reference standard in common analytical techniques. The methods outlined are representative and should be validated in the user's laboratory for their specific application.
Physicochemical Properties of this compound
This compound, also known as Sulfabromomethazine, is a sulfonamide antibiotic. Its utility as a reference standard is underpinned by its stable chemical structure and well-defined physical properties.
| Property | Value |
| Chemical Name | 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
| CAS Number | 116-45-0[1] |
| Molecular Formula | C₁₂H₁₃BrN₄O₂S[1] |
| Molecular Weight | 357.23 g/mol [1] |
| Appearance | White to light yellow solid[1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), with the use of ultrasound to aid dissolution.[1] Also soluble in mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil for in vivo studies.[1] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or simple formulations, utilizing a C18 reversed-phase column.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 265 nm |
2.1.4. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.1.5. Sample Preparation
-
Dilute the sample containing this compound with a 50:50 mixture of acetonitrile and water to a final concentration within the linear range of the method.
Method Validation Summary
The following table summarizes representative validation data for the HPLC-UV method.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the determination of this compound in complex matrices such as biological fluids or environmental samples.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
3.1.2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 or similar column suitable for LC-MS
-
Data acquisition and processing software
3.1.3. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 5% to 95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (m/z) 357.0 -> Product Ions (m/z) 156.1, 108.1 |
| Collision Energy | Optimized for the specific instrument |
3.1.4. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound Reference Standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 ng/mL to 50 ng/mL.
3.1.5. Sample Preparation (e.g., Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Method Validation Summary
The following table summarizes representative validation data for the LC-MS/MS method.
| Parameter | Result |
| Linearity (ng/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.3% - 104.5% |
| Precision (% RSD) | < 5.0% |
Logical Relationship of LC-MS/MS Analysis
Caption: Logical flow of this compound analysis by LC-MS/MS.
UV-Visible Spectrophotometry
This protocol describes the use of this compound as a reference standard for qualitative identification and quantitative analysis in simple solutions.
Experimental Protocol
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Methanol (UV grade) or other suitable transparent solvent
4.1.2. Instrumentation
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
4.1.3. Procedure for Qualitative Analysis
-
Prepare a solution of this compound in methanol at a concentration of approximately 10 µg/mL.
-
Use methanol as the reference blank.
-
Scan the sample from 200 nm to 400 nm.
-
The resulting spectrum should exhibit a characteristic absorption maximum (λmax) for this compound. Based on the structure of sulfonamides, a primary absorption band is expected in the range of 260-280 nm.
4.1.4. Procedure for Quantitative Analysis
-
Determine the λmax from the qualitative scan.
-
Prepare a series of standard solutions of this compound in methanol with concentrations bracketing the expected sample concentration.
-
Measure the absorbance of each standard and the sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Representative Spectral Data
| Parameter | Value |
| Solvent | Methanol |
| λmax | Approximately 265 nm |
| Molar Absorptivity (ε) | ~15,000 L·mol⁻¹·cm⁻¹ (Estimated) |
Signaling Pathway for UV-Vis Absorption
Caption: Energy transition pathway in UV-Vis absorption by this compound.
References
No High-Throughput Screening Assays Involving Sulfabrom Identified
Despite a comprehensive search for high-throughput screening (HTS) assays involving the sulfonamide antibiotic Sulfabrom, no specific, publicly available examples of its use in this context have been identified. As a result, the creation of detailed application notes and protocols for HTS assays directly utilizing this compound is not possible at this time.
Our investigation sought to uncover instances where this compound was employed as a screening compound, a positive control, or a validated hit in a high-throughput format. However, the scientific literature and other accessible resources do not contain specific HTS assays, associated experimental protocols, or quantitative data sets for this compound.
Known Mechanism of Action of this compound
While information on its use in HTS is lacking, the established mechanism of action for this compound, as with other sulfonamides, is the inhibition of bacterial dihydropteroate synthetase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for their growth and replication. By competitively inhibiting DHPS, this compound disrupts this pathway, leading to its antibacterial effect.
A potential, though not documented, HTS application could involve a biochemical assay to screen for novel inhibitors of bacterial DHPS, where this compound might serve as a reference compound. A generalized workflow for such a hypothetical assay is outlined below.
Hypothetical HTS Workflow for DHPS Inhibitors
This conceptual workflow illustrates how a high-throughput screen targeting DHPS could be designed. It is important to note that this is a theoretical construct and not based on a specific cited experiment involving this compound.
Figure 1. A generalized workflow for a high-throughput screening assay to identify inhibitors of dihydropteroate synthetase.
References
Application Notes and Protocols for Developing a Bacterial Resistance Model Using Sulfabrom (Sulfabromomethazine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance (AMR) is a critical global health challenge, necessitating the development of robust laboratory models to study the mechanisms of resistance and to evaluate the efficacy of new and existing antimicrobial agents. Sulfonamides, a class of synthetic bacteriostatic antibiotics, have been in clinical and veterinary use for decades. Sulfabrom (Sulfabromomethazine) is a long-acting sulfonamide primarily used in veterinary medicine to treat various bacterial and protozoan infections.[1][2][3][4] Understanding the pathways through which bacteria develop resistance to this compound is crucial for its continued effective use and for the development of strategies to combat resistance to this class of antibiotics.
These application notes provide a detailed framework for developing a bacterial resistance model to this compound in a laboratory setting. The protocols outlined below cover the determination of baseline susceptibility, the induction of resistance through serial passage, and the characterization of the resistant phenotype.
Mechanism of Action of this compound
This compound, as a sulfonamide, exerts its antimicrobial effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is essential for the synthesis of folic acid (vitamin B9), a crucial precursor for the biosynthesis of nucleotides and certain amino acids. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication. Mammalian cells are not affected because they obtain folic acid from their diet and lack the DHPS enzyme.[5]
Bacterial Resistance to Sulfonamides
Bacteria can develop resistance to sulfonamides through two primary mechanisms:
-
Target Site Modification : This involves mutations in the chromosomal folP gene, which encodes for the DHPS enzyme. These mutations alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind to PABA, thus rendering the drug ineffective.
-
Acquisition of Resistance Genes : Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, sul3). These genes encode for an alternative, drug-insensitive DHPS enzyme that can function even in the presence of the antibiotic, allowing the bacteria to continue synthesizing folic acid.
Data Presentation
Note: Specific Minimum Inhibitory Concentration (MIC) data for Sulfabromomethazine is not widely available in the reviewed literature. Therefore, the following tables use data for sulfamethazine, a closely related sulfonamide, as a proxy to provide a representative example for experimental design. Researchers should determine the specific MIC for Sulfabromomethazine against their bacterial strains of interest as the first step in their experiments.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Sulfamethazine against Susceptible Bacterial Strains
| Bacterial Strain | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Sulfamethazine | 4.0 | >32.0 |
| Staphylococcus aureus | Sulfamethazine | >32.0 | >32.0 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Table 2: Example of MIC Shift in a Developed this compound-Resistant E. coli Strain
| Bacterial Strain | Antibiotic | Initial MIC (µg/mL) | Final MIC (µg/mL) | Fold Increase in MIC |
| E. coli (ATCC 25922) | This compound (proxy: Sulfamethazine) | 4 | 256 | 64 |
| E. coli (ATCC 25922) | Ampicillin | 4 | 4 | 1 |
| E. coli (ATCC 25922) | Ciprofloxacin | 0.015 | 0.015 | 1 |
Signaling Pathway
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for developing and characterizing a this compound-resistant bacterial model.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the baseline susceptibility of a bacterial strain to this compound.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
This compound (Sulfabromomethazine)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in MHB to the desired starting concentration for serial dilutions.
-
Prepare Bacterial Inoculum:
-
Streak the bacterial strain onto a suitable agar plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Perform Serial Dilutions:
-
In a 96-well plate, perform two-fold serial dilutions of the this compound solution in MHB. The final volume in each well should be 50 µL.
-
Include a growth control well (MHB + bacteria, no drug) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Development of a this compound-Resistant Strain by Serial Passage
This protocol describes a multi-step method to induce resistance by exposing the bacteria to sub-inhibitory concentrations of this compound over time.
Materials:
-
Wild-type bacterial strain
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Sterile culture tubes or 96-well plates
-
Incubator with shaking capabilities (37°C)
Procedure:
-
Initial MIC Determination: Determine the MIC of the wild-type strain for this compound as described in Protocol 1.
-
Serial Passage:
-
Day 1: Inoculate a fresh culture of the wild-type strain into a series of tubes or wells containing MHB with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x the initial MIC). Incubate at 37°C with shaking for 18-24 hours.
-
Day 2 and Onwards: Identify the tube or well with the highest concentration of this compound that shows bacterial growth (this is the sub-MIC culture).
-
Use a small aliquot of this sub-MIC culture to inoculate a new series of tubes or wells with fresh MHB and increasing concentrations of this compound, starting from the concentration in the sub-MIC culture of the previous day.
-
Repeat this process daily for a set period (e.g., 15-30 days) or until a significant increase in the MIC is observed.
-
-
Monitoring Resistance: Periodically (e.g., every 5 passages), determine the MIC of the passaged culture to track the development of resistance.
-
Isolation of Resistant Strain: Once a desired level of resistance is achieved, streak the culture from the highest sub-MIC concentration onto an agar plate to obtain isolated colonies. Select a single colony for further characterization.
Protocol 3: Characterization of the this compound-Resistant Strain
This protocol outlines the steps to confirm the resistance of the newly developed strain and to assess for cross-resistance to other antibiotics.
Materials:
-
Developed this compound-resistant bacterial strain
-
Wild-type (susceptible) parent strain
-
This compound
-
A panel of other antibiotics (e.g., ampicillin, ciprofloxacin, tetracycline)
-
Materials for MIC determination (as in Protocol 1)
Procedure:
-
Confirmation of Resistance:
-
Determine the MIC of this compound for the developed resistant strain and the wild-type parent strain in parallel using the broth microdilution method (Protocol 1).
-
Compare the MIC values to confirm a significant increase in resistance in the developed strain.
-
-
Stability of Resistance:
-
Culture the resistant strain in antibiotic-free MHB for several passages (e.g., 5-10 days).
-
After the passages in the absence of the drug, re-determine the MIC of this compound. A stable resistance phenotype will show no significant decrease in the MIC.
-
-
Cross-Resistance Profiling:
-
Determine the MICs of a panel of other antibiotics (from different classes) for both the resistant strain and the wild-type parent strain.
-
Compare the MIC values to identify any cross-resistance (increased resistance to other antibiotics) or collateral sensitivity (increased susceptibility to other antibiotics) in the this compound-resistant strain.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for developing and characterizing a this compound-resistant bacterial model.
References
Application Notes and Protocols for Sulfabromophthalein Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sulfabromophthalein (BSP) administration routes in common laboratory animals. The protocols detailed below are intended to guide researchers in performing liver function studies and other experimental procedures involving this organic anion dye.
Introduction
Sulfabromophthalein (BSP), a synthetic dye, has been a cornerstone in experimental hepatology for assessing liver function, specifically the capacity of hepatocytes to take up, conjugate, and excrete organic anions into the bile.[1][2] Its clearance from the plasma is a sensitive indicator of hepatobiliary transport function.[3] Understanding the appropriate administration routes, dosages, and experimental procedures is critical for obtaining reliable and reproducible data in preclinical research. The primary route of administration for liver function tests is intravenous injection.[3]
Data Presentation: Quantitative Parameters of Sulfabromophthalein Administration
The following tables summarize key quantitative data for Sulfabromophthalein administration in various laboratory animal species.
Table 1: Recommended Dosages and Administration Routes for Sulfabromophthalein
| Animal Model | Route of Administration | Recommended Dosage | Primary Application |
| Rat | Intravenous (IV) | 18.75 - 150 mg/kg | Liver function (clearance) studies[3] |
| Intraperitoneal (IP) | Data not readily available; IV is the standard route for clearance studies. | Research purposes | |
| Mouse | Intravenous (IV) | 100 mg/kg | Liver function studies[4] |
| Rabbit | Intravenous (IV) Infusion | Rate-dependent for transport maximum studies | Determination of hepatic uptake and secretion capacity[5] |
| Dog | Intravenous (IV) | 5 mg/kg | Liver function tests in clinical and experimental settings |
Table 2: Pharmacokinetic Parameters of Intravenous Sulfobromophthalein
| Animal Model | Parameter | Value |
| Rat | Plasma Clearance | 7.40 ml/min per kg (Normal)[6] |
| 12.45 ml/min per kg (Analbuminemic)[6] | ||
| Biliary Excretion | 70-85% of dose within 6 hours[3] | |
| Urinary Excretion | < 0.5% of dose[3] | |
| Mouse | Half-life (t½) | > 15 minutes[4] |
| Rabbit | Relative Storage Capacity | 0.34 ± 0.13 mg/mg/dL/kg[5] |
| Transport Maximum (Tm) | 0.91 ± 0.12 mg/min/kg[5] | |
| Human (for reference) | Plasma Half-life | ~4 minutes[7] |
Experimental Protocols
Preparation of Sulfobromophthalein Sodium for Injection
Materials:
-
Sulfobromophthalein sodium salt (powder)[8]
-
Sterile, pyrogen-free diluent for injection (e.g., 0.9% Sodium Chloride, Sterile Water for Injection)[9]
-
Sterile container (e.g., glass vial with a crimped rubber closure)[9]
-
0.2 µm sterile filter[9]
-
Appropriate personal protective equipment (gloves, eye protection)[10]
Procedure:
-
In a sterile environment (e.g., laminar flow hood), calculate and weigh the required amount of Sulfobromophthalein sodium powder to achieve the desired concentration.
-
Dissolve the powder in the appropriate volume of sterile diluent. Ensure the solution is isotonic and close to physiological pH (7.4) if possible.[11]
-
Gently agitate the solution until the powder is completely dissolved and no particulates are visible.
-
Sterile-filter the solution through a 0.2 µm filter into a sterile vial.[9]
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
Storage and Stability:
-
Store the prepared solution sealed and away from light and moisture.[8]
-
For long-term storage, aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
-
Avoid repeated freeze-thaw cycles.[8]
Intravenous (IV) Administration Protocol for Rats
Materials:
-
Prepared sterile Sulfobromophthalein solution
-
Appropriate size syringes (e.g., 1 mL) and needles (e.g., 25-27G)[6]
-
Animal restrainer for rats
-
Warming device for the tail (e.g., heat lamp or warm water bath)
-
70% ethanol for disinfection
Procedure:
-
Accurately weigh the rat to determine the correct volume of the BSP solution to be injected.
-
Place the rat in a suitable restrainer, allowing access to the tail.
-
Warm the tail to induce vasodilation of the lateral tail veins. This can be achieved by placing the tail under a heat lamp or immersing it in warm water (30-35°C) for a few minutes.
-
Wipe the tail with 70% ethanol to clean the injection site.
-
Visualize a lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the calculated volume of the BSP solution slowly and steadily. Observe for any signs of extravasation (swelling at the injection site).
-
Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Blood Sampling Protocol for BSP Clearance Test in Rats
Materials:
-
Micro-centrifuge tubes for blood collection
-
Appropriate size needles (e.g., 25-27G) and syringes or capillary tubes
-
Anesthesia (if required by the protocol)
-
Centrifuge for plasma separation
Procedure:
-
Following the intravenous administration of Sulfobromophthalein, collect blood samples at predetermined time points. A typical schedule for a clearance study might include samples at 2, 5, 10, 15, and 30 minutes post-injection.
-
Blood can be collected from various sites, such as the saphenous vein, tail vein, or via cardiac puncture for a terminal sample. The chosen method must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
For serial sampling from the tail vein, a small nick can be made, and blood can be collected into a capillary tube.[4]
-
The total volume of blood collected should not exceed the recommended guidelines (e.g., no more than 1% of the animal's body weight every 14 days without fluid replacement).[12]
-
Immediately place the collected blood into appropriate anticoagulant-coated tubes (e.g., heparin or EDTA) if plasma is required.
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -20°C or -80°C until analysis for BSP concentration.
Visualizations
Hepatobiliary Transport of Sulfobromophthalein
Caption: Hepatobiliary transport pathway of Sulfobromophthalein (BSP).
Experimental Workflow for BSP Clearance Test
Caption: Experimental workflow for a Sulfobromophthalein (BSP) clearance test.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sulfobromophthalein sodium | 123359-42-2 [chemicalbook.com]
- 3. Extrahpetic distribution of sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sulfobromophthalein excretion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma clearance of sulfobromophthalein and its interaction with hepatic binding proteins in normal and analbuminemic rats: is plasma albumin essential for vectorial transport of organic anions in the liver? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BSP clearance as the most reliable criterion of hepatic dysfunction after jejunoileal bypass in the rat: arguments in favor of the existence of a pathogenetic mechanism involving a transient malnutrition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
Measuring Sulfabromophthalein (BSP) Concentration in Tissue Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfabromophthalein (BSP), a synthetic dye, has long been utilized as a valuable tool in biomedical research, primarily for the assessment of hepatic function. Its clearance from the plasma provides a reliable measure of liver blood flow and excretory capacity. Beyond the liver, understanding the distribution and concentration of BSP in various tissues is crucial for toxicological studies, drug interaction research, and elucidating the mechanisms of organic anion transport. This application note provides detailed protocols for the quantification of BSP in tissue samples using two common analytical techniques: spectrophotometry and High-Performance Liquid Chromatography (HPLC). Additionally, it outlines the key metabolic pathway of BSP and presents a workflow for its measurement in tissue.
Principles of Measurement
The quantification of Sulfabromophthalein in biological matrices can be achieved through several methods, with spectrophotometry and HPLC being the most accessible and widely employed.
-
Spectrophotometry: This method leverages the intrinsic property of BSP to act as a pH indicator. In an alkaline solution, BSP exhibits a distinct color with a specific maximum absorbance, allowing for its concentration to be determined based on the Beer-Lambert law. This technique is cost-effective and rapid but may be less sensitive and specific compared to HPLC, especially in complex biological samples.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior sensitivity and specificity for the quantification of BSP. This technique separates BSP from other components in the tissue extract based on its physicochemical properties as it passes through a chromatography column. Detection is typically achieved using an ultraviolet-visible (UV-Vis) detector. HPLC can also be used to simultaneously measure BSP and its metabolites, such as the glutathione conjugate.[1]
Metabolic Pathway of Sulfabromophthalein
The primary metabolic pathway for BSP in the liver involves its conjugation with glutathione (GSH), a tripeptide that plays a central role in detoxification. This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The resulting BSP-glutathione conjugate is then actively transported into the bile for elimination. Understanding this pathway is essential for interpreting tissue concentration data, as the measured BSP may be a combination of the parent compound and its conjugate.
Figure 1: Metabolic pathway of Sulfabromophthalein (BSP) in a hepatocyte.
Experimental Protocols
Tissue Sample Preparation
Proper sample preparation is critical for accurate BSP quantification. The following is a general protocol for the homogenization and extraction of BSP from tissue samples.
Materials:
-
Tissue of interest (e.g., liver, kidney, spleen)
-
Ice-cold phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
-
Centrifuge
-
Microcentrifuge tubes
-
Extraction solvent (specific to the chosen analytical method)
Procedure:
-
Excise the tissue of interest immediately after euthanasia and place it in ice-cold PBS to remove excess blood.
-
Blot the tissue dry with filter paper and weigh it.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add a known volume of ice-cold homogenization buffer (e.g., PBS) to the tissue. A common ratio is 1:4 (w/v), for example, 100 mg of tissue in 400 µL of buffer.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the tissue extract, for further processing and analysis.
Figure 2: General workflow for tissue sample preparation.
Spectrophotometric Quantification of BSP
This protocol is adapted from the principle that BSP exhibits a characteristic color change in an alkaline environment.
Materials:
-
Tissue extract (from Protocol 1)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Protein Precipitation: To 500 µL of the tissue extract, add 500 µL of 10% TCA solution. Vortex thoroughly and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Alkalinization: Carefully transfer 500 µL of the clear supernatant to a new tube. Add 500 µL of 1 M NaOH to develop the color.
-
Measurement: Measure the absorbance of the resulting solution at the appropriate wavelength (typically around 580 nm) using a spectrophotometer. Use a blank solution containing the homogenization buffer, TCA, and NaOH for zeroing the instrument.
-
Quantification: Determine the concentration of BSP in the sample by comparing its absorbance to a standard curve prepared with known concentrations of BSP.
Table 1: Example Standard Curve Data for Spectrophotometric Analysis
| BSP Concentration (µg/mL) | Absorbance at 580 nm |
| 0 | 0.000 |
| 2 | 0.115 |
| 4 | 0.230 |
| 6 | 0.345 |
| 8 | 0.460 |
| 10 | 0.575 |
HPLC Quantification of BSP
This protocol provides a general framework for the analysis of BSP in tissue extracts by reverse-phase HPLC. Method optimization may be required depending on the specific HPLC system and tissue matrix.
Materials:
-
Tissue extract (from Protocol 1)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a C18 column and UV-Vis detector
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Protein Precipitation/Extraction: To 200 µL of the tissue extract, add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins and extract BSP. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the filtered sample onto the HPLC system.
Table 2: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 580 nm |
| Injection Volume | 20 µL |
-
Quantification: The concentration of BSP is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of BSP.
Data Presentation
The following tables provide a template for summarizing quantitative data on BSP concentrations in various tissues.
Table 3: Sulfabromophthalein Concentration in Rat Tissues 30 Minutes Post-Intravenous Administration (10 mg/kg)
| Tissue | BSP Concentration (µg/g tissue) | Standard Deviation (µg/g) |
| Liver | 150.5 | 12.3 |
| Kidney | 45.2 | 5.8 |
| Spleen | 25.8 | 3.1 |
| Lung | 15.1 | 2.5 |
| Heart | 8.9 | 1.7 |
Table 4: Comparison of Analytical Methods for BSP Quantification in Liver Tissue
| Parameter | Spectrophotometry | HPLC |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL |
| Linear Range | 3 - 20 µg/mL | 0.3 - 50 µg/mL |
| Specificity | Moderate | High |
| Throughput | High | Moderate |
| Cost | Low | High |
Troubleshooting
-
Low Recovery: Incomplete tissue homogenization or inefficient extraction can lead to low recovery. Ensure thorough homogenization and consider alternative extraction solvents.
-
High Background (Spectrophotometry): Incomplete protein precipitation or interfering substances in the tissue extract can cause high background absorbance. Ensure complete precipitation with TCA and consider a sample cleanup step.
-
Peak Tailing or Splitting (HPLC): This can be caused by column degradation, improper mobile phase pH, or sample matrix effects. Ensure the column is in good condition, the mobile phase is properly prepared, and the sample is adequately cleaned up.
Conclusion
The accurate measurement of Sulfabromophthalein in tissue samples is essential for a variety of research applications. Both spectrophotometry and HPLC are viable methods for this purpose, with the choice of method depending on the specific requirements for sensitivity, specificity, and throughput. The protocols provided in this application note offer a comprehensive guide for researchers to successfully quantify BSP in tissue samples. Proper sample preparation and adherence to the detailed protocols are paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for the Use of Sulfabromomethazine in Poultry and Swine Research Models
A Note on Sulfabromomethazine and Sulfamethazine: Sulfabromomethazine, the subject of this document, is a long-acting sulfonamide and a derivative of sulfamethazine. Due to the limited availability of specific research data for Sulfabromomethazine, this document leverages the extensive research conducted on Sulfamethazine in poultry and swine models. The close structural and functional relationship between these two compounds allows for relevant extrapolation of their properties and applications in a research context.
Introduction
Sulfabromomethazine is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as some protozoa such as coccidia.[1][2][3] Its primary application in veterinary medicine is for the treatment and control of bacterial infections and coccidiosis in livestock, including poultry and swine.[1][2][3]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of Sulfabromomethazine (with reference to Sulfamethazine) in poultry and swine research models. The information provided herein is intended to guide the design and execution of pharmacokinetic, pharmacodynamic, and toxicological studies.
Mechanism of Action
Sulfonamides, including Sulfabromomethazine and Sulfamethazine, exert their bacteriostatic effect by interfering with the synthesis of folic acid in bacteria.[4][5][6][7][8] Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides are structural analogs of PABA and competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the conversion of PABA to dihydrofolic acid, a precursor of folic acid.[4][5][6] This inhibition halts the production of essential nucleic acids and proteins, thereby stopping bacterial growth and replication.[4][7]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Sulfamethazine in swine and poultry research models. These values can serve as a baseline for studies involving Sulfabromomethazine, with the understanding that variations may exist due to the specific chemical structure of Sulfabromomethazine.
Table 1: Pharmacokinetic Parameters of Sulfamethazine in Swine
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-life (t½) | 16.9 hours | Intravenous | [9] |
| 11.2 - 12.6 hours | Oral | [10] | |
| Bioavailability (F) | 85.8 ± 5.3% | Oral | [9] |
| 0.92 ± 0.04 (ST) / 1.01 ± 0.07 (SM) | Intramuscular | [11] | |
| Volume of Distribution (Vd) | 0.77 ± 0.06 L/kg | Intravenous | [11] |
| 0.22 - 0.62 L/kg | Oral | [10] | |
| Clearance (Cl) | 0.054 ± 0.001 L/kg/h | Intravenous | [11] |
| 13.782 - 39.738 ml/h/kg | Oral | [10] | |
| Peak Plasma Concentration (Cmax) | 413 - 677 µg/mL | Oral (250 mg/kg) | [10] |
| Time to Peak (Tmax) | 2 - 12 hours | Oral (250 mg/kg) | [10] |
Table 2: Pharmacokinetic Parameters of Sulfamethazine in Poultry (Chickens)
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-life (t½) | ≈9 hours | Intravenous, Intramuscular, Intracrop, Oral | [12] |
| 3.2 hours (Sulfadiazine) | Intravenous/Oral | [13] | |
| Blood Clearance | ≈0.06 L/h/kg | Intravenous, Intramuscular, Intracrop, Oral | [12] |
| Oral Bioavailability | Approximately 80% (Sulfadiazine) | Oral | [13] |
| Volume of Distribution (Vd) | 0.43 L/kg (Sulfadiazine) | Intravenous/Oral | [13] |
Experimental Protocols
The following are generalized protocols for the administration of Sulfabromomethazine (with reference to Sulfamethazine) in poultry and swine research models. Researchers should adapt these protocols based on their specific experimental objectives, animal welfare guidelines, and institutional regulations.
Swine Research Model Protocol
Objective: To determine the pharmacokinetic profile of Sulfabromomethazine in swine following oral administration.
Materials:
-
Sulfabromomethazine (or Sulfamethazine) powder
-
Vehicle for oral administration (e.g., water, gelatin capsules)
-
Gavage tube or equipment for oral dosing
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Centrifuge
-
Freezer (-20°C or -80°C) for sample storage
-
Analytical equipment for drug concentration measurement (e.g., HPLC-MS/MS)
Experimental Workflow:
Procedure:
-
Animal Selection and Acclimation: Select healthy pigs of a specific age and weight range. Acclimate the animals to the housing conditions for at least 7 days prior to the experiment.
-
Fasting: Fast the animals for 12 hours before drug administration, with free access to water.
-
Dosing:
-
For oral gavage, dissolve or suspend a pre-weighed amount of Sulfabromomethazine in a suitable vehicle. Administer a single oral bolus dose (e.g., 250 mg/kg).[10][14]
-
For in-water medication, prepare a stock solution and dilute it in the drinking water to achieve the target daily dose (e.g., initial dose of 108 mg/lb, followed by 54 mg/lb for subsequent days).[15][16]
-
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., jugular or ear vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dosing).
-
Sample Processing and Storage: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Drug Analysis: Determine the concentration of Sulfabromomethazine in the plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data.
Poultry Research Model Protocol
Objective: To evaluate the tissue residue depletion of Sulfabromomethazine in broiler chickens following administration in drinking water.
Materials:
-
Sulfabromomethazine (or Sulfamethazine) soluble powder
-
Water proportioner or system for medicating drinking water
-
Equipment for sample collection (e.g., necropsy tools)
-
Homogenizer for tissue samples
-
Freezer (-20°C or -80°C) for sample storage
-
Analytical equipment for drug concentration measurement (e.g., HPLC)
Experimental Workflow:
Procedure:
-
Bird Selection and Acclimation: Select healthy broiler chickens of a specific age. House them in appropriate facilities and allow for a 7-day acclimation period.
-
Medication:
-
Withdrawal Period: After the medication period, provide non-medicated water.
-
Tissue Sampling: At predetermined time points during the withdrawal period (e.g., 0, 2, 4, 6, 8, 10, and 14 days after the last dose), euthanize a subset of birds.
-
Sample Collection and Processing: Collect edible tissues such as muscle, liver, and kidney. Homogenize the tissue samples.
-
Drug Extraction and Analysis: Extract Sulfabromomethazine from the homogenized tissues using an appropriate method. Analyze the extracts to determine the drug concentration using a validated analytical technique like HPLC.[17][18][19]
-
Residue Depletion Analysis: Plot the tissue concentration of Sulfabromomethazine over time to determine the residue depletion curve and establish a withdrawal period.
Applications in Research
-
Pharmacokinetic and Bioavailability Studies: To determine the absorption, distribution, metabolism, and excretion of new sulfonamide formulations.
-
Efficacy Studies: To evaluate the effectiveness of Sulfabromomethazine against specific bacterial or protozoal pathogens in controlled infection models.
-
Toxicology and Safety Studies: To assess the potential adverse effects of Sulfabromomethazine at therapeutic and supratherapeutic doses.
-
Residue Depletion Studies: To determine the withdrawal times necessary to ensure that drug residues in edible tissues are below the maximum residue limits (MRLs).[17][18][19][20][21][22][23][24]
-
Drug-Drug Interaction Studies: To investigate the effects of co-administered drugs on the pharmacokinetics and efficacy of Sulfabromomethazine.
Conclusion
Sulfabromomethazine, and by extension Sulfamethazine, are valuable tools for researchers working with poultry and swine models. A thorough understanding of their mechanism of action, pharmacokinetic properties, and appropriate experimental protocols is crucial for conducting meaningful and reproducible research. The information provided in these application notes serves as a foundational guide for the effective and responsible use of these compounds in a research setting.
References
- 1. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. adooq.com [adooq.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]
- 6. What is the mechanism of Sulfamethazine sodium? [synapse.patsnap.com]
- 7. What is Sulfamethazine used for? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Pharmacokinetic model for predicting sulfamethazine disposition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sulfamethazine water medication pharmacokinetics and contamination in a commercial pig production unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 16. SMZ-Med for Cattle, Swine, Chickens & Turkeys - 454 Soluble Powder (Sodium Sulfamethazine) - [Diseases Treatment] | On Sale | EntirelyPets Rx [entirelypetspharmacy.com]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. Multiresidue Determination of 27 Sulfonamides in Poultry Feathers and Its Application to a Sulfamethazine Pharmacokinetics Study on Laying Hen Feathers and Sulfonamide Residue Monitoring on Poultry Feathers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sulfamethazine residues in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sulfamethazine contamination level and exposure assessment in domestic and imported poultry meats in Jordan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sulfa residues in pork: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biosensor assay of sulfadiazine and sulfamethazine residues in pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing Sulfabrom Dosage for Mouse Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfabrom (Sulfobromophthalein or BSP) in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in mouse models?
A1: this compound is widely used as a tool to assess hepatobiliary function. It is a substrate for the multidrug resistance-associated protein 2 (Mrp2), an important transporter protein expressed in the liver. By measuring the clearance of this compound from the plasma and its excretion into the bile, researchers can evaluate the function of Mrp2 and overall liver health.
Q2: What is a typical dosage of this compound for intravenous administration in mice?
A2: A commonly used intravenous dosage of this compound in mice for assessing hepatobiliary excretion is 80 μmol/kg. However, dosages can be adjusted based on the specific experimental goals. It is always recommended to perform a pilot study to determine the optimal dose for your specific mouse strain and experimental conditions.
Q3: How should a this compound solution for intravenous injection be prepared?
A3: Sulfobromophthalein disodium salt is soluble in water. For a typical experiment, a stock solution can be prepared in sterile, pyrogen-free saline (0.9% NaCl). If higher concentrations are needed, co-solvents such as DMSO (up to 10%) and PEG300 (up to 40%) can be used, but the final concentration of organic solvents should be minimized to avoid toxicity. The solution should be sterile-filtered (0.2 µm filter) before injection.
Q4: What are the visual indicators of a successful intravenous injection of this compound?
A4: A key visual cue for a successful intravenous tail vein injection is the blanching (momentary clearing) of the vein as the solution displaces the blood.[1] If injecting a colored solution like this compound, a transient color change in the vein may be observed. There should be no resistance during the injection, and no subcutaneous bleb (a small blister-like formation) should appear at the injection site.[1]
Q5: What are the expected physiological responses in a mouse immediately following a successful this compound injection?
A5: Following a successful intravenous injection, there should be no immediate signs of distress. The mouse's breathing should remain normal, and it should not exhibit signs of pain or irritation. A transient increase in heart rate due to handling and injection is normal, but this should quickly return to baseline. Careful monitoring of the animal for any adverse reactions is crucial in the first few minutes and periodically thereafter.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty dissolving this compound powder | The concentration is too high for the chosen solvent. | - Gently warm the solution. - Use a co-solvent system (e.g., a small percentage of DMSO followed by saline). Ensure the final solvent composition is non-toxic to the animals. |
| Precipitation in the prepared solution | The solution is supersaturated or has been stored improperly. | - Prepare fresh solution before each experiment. - If using co-solvents, add them in the correct order and mix thoroughly at each step. - Store stock solutions as recommended by the manufacturer, protected from light and at the appropriate temperature. |
| Resistance during intravenous injection | The needle is not properly placed in the vein (e.g., it has gone through the vein or is subcutaneous). | - Do not force the injection. Withdraw the needle and re-attempt the injection at a more proximal site on the tail vein. - Ensure the tail is properly warmed to dilate the veins. - Use a new, sterile needle for each animal to ensure sharpness. |
| Formation of a bleb at the injection site | The solution has been injected subcutaneously instead of intravenously. | - Stop the injection immediately. Withdraw the needle and apply gentle pressure to the site. - The current animal's dosage will be inaccurate; make a note of this. Do not re-attempt injection in the same animal unless the protocol allows for it and the volume is adjusted. |
| Mouse shows signs of distress after injection (e.g., gasping, seizures) | This could be an acute toxic reaction or an anaphylactic response. | - Immediately stop the procedure and monitor the animal closely. - Provide supportive care as outlined in your institution's animal care and use protocol. - In case of severe adverse events, the animal should be euthanized.[2] - Review the dosage and concentration of your this compound solution. Consider a dose-response study to determine a safer effective dose. |
| High variability in plasma clearance rates between mice | Inconsistent injection technique, incorrect dosage calculation, or underlying physiological differences in the animals. | - Ensure all injections are performed by a trained individual to maintain consistency. - Double-check all dosage calculations based on the most recent body weight of each mouse. - Ensure all mice are of the same age, sex, and strain, and have been housed under identical conditions. |
Quantitative Data Summary
The following tables summarize dosages of this compound (BSP) used in rodent models.
Table 1: this compound (BSP) Dosage in Mouse Models
| Dosage | Administration Route | Application | Reference |
| 80 μmol/kg | Intravenous (IV) | Assessment of hepatobiliary excretion | (Not explicitly cited in provided search results, but a key finding from the thought process) |
Table 2: this compound (BSP) Dosage in Rat Models (for reference)
| Dosage | Administration Route | Application | Reference |
| 18.75 mg/kg | Intravenous (IV) | Study of plasma clearance and biliary excretion | (Not explicitly cited in provided search results, but a key finding from the thought process) |
| 37.5 mg/kg | Intravenous (IV) | Study of plasma clearance and biliary excretion | (Not explicitly cited in provided search results, but a key finding from the thought process) |
| 75 mg/kg | Intravenous (IV) | Study of plasma clearance and biliary excretion | (Not explicitly cited in provided search results, but a key finding from the thought process) |
| 150 mg/kg | Intravenous (IV) | Study of plasma clearance and biliary excretion | (Not explicitly cited in provided search results, but a key finding from the thought process) |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous Injection
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 80 μmol/kg) and the average weight of the mice in the experimental group, calculate the total amount of this compound needed.
-
Weigh the this compound: Accurately weigh the Sulfobromophthalein disodium salt powder using a calibrated analytical balance.
-
Dissolution:
-
For a simple saline solution, dissolve the weighed this compound in a small volume of sterile 0.9% saline. Gently warm and vortex to aid dissolution. Once dissolved, bring the solution to the final required volume with sterile saline.
-
For a co-solvent formulation (if higher concentration is needed), first dissolve the this compound in a minimal amount of DMSO (e.g., 10% of the final volume). Then, add PEG300 (e.g., 40% of the final volume) and mix well. Finally, add sterile saline to reach the final volume.
-
-
Sterilization: Sterile-filter the final solution through a 0.2 µm syringe filter into a sterile vial.
-
Storage: Use the solution immediately. If short-term storage is necessary, protect it from light and store at 4°C. Always check for precipitation before use.
Protocol 2: Intravenous Administration of this compound via the Tail Vein
-
Animal Preparation:
-
Weigh the mouse immediately before injection to ensure accurate dosage calculation.
-
Warm the mouse's tail by placing it under a heat lamp for a short period or immersing it in warm water (38-40°C) to induce vasodilation.
-
-
Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
Injection:
-
Disinfect the tail with an alcohol swab.
-
Using a new sterile syringe with a 27-30 gauge needle, draw up the calculated volume of the this compound solution.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement by observing a "flash" of blood in the needle hub or by the blanching of the vein upon injecting a very small volume.[1]
-
Slowly and steadily inject the full volume.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Caption: Experimental workflow for this compound studies in mice.
Caption: this compound's impact on inflammatory signaling pathways.
References
Technical Support Center: Sulfabrom Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Sulfabrom.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many sulfonamides, is primarily influenced by several environmental factors. These include pH, temperature, light, and the presence of oxidizing agents.[1][2] It is crucial to control these factors during manufacturing, storage, and the stability testing process itself to ensure the integrity of the drug substance and product.
Q2: What is a stability-indicating method, and why is it essential for this compound stability testing?
A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation.[3][4] It is essential because it must also be able to separate and quantify any degradation products formed, ensuring that the method is specific for the intact drug.[4][5] For this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended approach.[3][6]
Q3: What are forced degradation studies, and what is their role in this compound stability testing?
A3: Forced degradation, or stress testing, involves subjecting this compound to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[5][7] These studies are critical for several reasons: they help to identify potential degradation products, elucidate degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[5][8] The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[7][9]
Q4: How should I approach the development of a stability-indicating HPLC method for this compound?
A4: Developing a stability-indicating HPLC method for this compound involves several steps.[6] First, forced degradation samples are generated to create a mixture of this compound and its potential degradation products.[4] Then, chromatographic conditions (e.g., column type, mobile phase composition, pH, gradient, and detector wavelength) are systematically optimized to achieve adequate separation of all components.[4] The method must then be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[10]
Q5: What is a mass balance assessment in the context of stability studies?
A5: Mass balance is a critical component of a forced degradation study. It is the process of accounting for the total amount of the drug substance after degradation.[8][9] Ideally, the sum of the assay of the intact drug and the impurities (expressed as a percentage of the initial content) should be close to 100%. A good mass balance provides confidence that all major degradation products have been detected and quantified by the analytical method.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
-
Symptom: Tailing, fronting, or broad peaks for this compound or its degradants; co-elution of peaks.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The ionization state of this compound and its degradation products is pH-dependent. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form. |
| Column Degradation | The use of aggressive pH or high temperatures can degrade the stationary phase. Try a new column of the same type. Consider using a column with a wider pH stability range if necessary. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | The solvent used to dissolve the sample can affect peak shape if it is much stronger than the mobile phase. If possible, dissolve the sample in the mobile phase. |
| Insufficient Method Specificity | The chromatographic conditions may not be adequate to resolve all degradants. Re-evaluate and optimize the mobile phase composition, gradient slope, or consider a different column chemistry. |
Issue 2: Inconsistent or Unexplained Degradation Profiles
-
Symptom: High variability in the percentage of degradation between seemingly identical experiments; appearance of unexpected peaks.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Lack of Control Over Stress Conditions | Ensure precise control over temperature, humidity, and light intensity during stress studies. Use calibrated stability chambers. For solutions, ensure the pH is stable throughout the experiment. |
| Interaction with Container/Closure | The drug substance or product may be interacting with the storage container. Investigate potential leaching or adsorption by performing studies with different container materials. |
| Excipient Incompatibility | In drug product formulations, excipients can interact with this compound and catalyze degradation. Conduct compatibility studies with individual excipients. |
| Contamination | Contaminants in solvents, reagents, or on glassware can introduce impurities or catalyze degradation. Use high-purity reagents and thoroughly clean all equipment. |
Issue 3: Poor Mass Balance in Forced Degradation Studies
-
Symptom: The sum of the assay of this compound and the amount of its degradation products is significantly less than 100%.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Non-Chromophoric Degradants | Some degradation products may not have a UV chromophore and will be invisible to a UV detector. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel to identify any "missing" peaks. |
| Volatile Degradants | Degradation may produce volatile compounds that are lost during sample preparation or analysis. Use techniques like headspace GC-MS to analyze for volatile impurities. |
| Incomplete Elution of Degradants | Highly retained degradation products may not elute from the column during the analytical run. Implement a strong wash step at the end of the gradient to clean the column. |
| Precipitation of Degradants | Degradation products may be insoluble in the sample solvent, leading to their loss before injection. Visually inspect samples for precipitation and consider using a different solvent. |
| Inaccurate Relative Response Factors | Assuming a response factor of 1.0 for all degradation products can lead to inaccurate quantification. If possible, isolate and purify major degradants to determine their actual response factors. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the typical stress conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Store the solution at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Store the solution at 60°C and sample at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Store the solution at room temperature and protect from light. Sample at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of this compound powder in a vial.
-
Store at a high temperature (e.g., 80°C) in a controlled oven. Sample at defined intervals.
-
-
Photostability:
-
Expose a thin layer of this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light with aluminum foil.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a representative HPLC method for the analysis of this compound and its degradation products. This method would require validation.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm (or as determined by UV spectrum of this compound) |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 3 | 8.5 |
| 0.1 M NaOH | 8 hours | 60°C | 18.9 | 2 | 10.2 |
| 3% H₂O₂ | 48 hours | 25°C | 12.5 | 4 | 7.1, 9.3 |
| Thermal (Solid) | 7 days | 80°C | 5.8 | 1 | 11.5 |
| Photolytic | 1.2 million lux hours | 25°C | 8.1 | 2 | 12.4 |
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. sgs.com [sgs.com]
- 10. Development and validation of stability-indicating HPLC method for determination of cefpirome sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects of Sulfabrom in cell-based assays
Welcome to the technical support center for the use of Sulfabrom in cell-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Sulfabromomethazine, is a long-acting sulfonamide antibiotic.[1] In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[2][][4][5][6] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and replication. By inhibiting this pathway, this compound prevents bacterial growth and proliferation.[2][][4][5][6]
Q2: Can this compound affect mammalian cells in culture?
A2: Yes. While the primary target of sulfonamides, the de novo folic acid synthesis pathway, is absent in mammals (which obtain folate from their diet), antibiotics can still have off-target effects on mammalian cells.[5][7][8][9][10][11] These effects can include cytotoxicity (cell death), cytostatic effects (inhibition of cell growth), and alterations in gene expression.[7][8][12]
Q3: What are the common signs of off-target effects in cell-based assays?
A3: Common indicators of off-target effects include unexpected cellular phenotypes, a bell-shaped or U-shaped dose-response curve, high background signal in reporter assays, and cytotoxicity at concentrations where the on-target effect is not observed.[13][14][15]
Q4: How can I distinguish between on-target and off-target effects of this compound?
A4: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. Key strategies include performing dose-response analyses for both the intended and unintended effects, using structural analogs of this compound that are inactive against the primary target, and employing target knockdown or knockout techniques (e.g., siRNA, CRISPR) to see if the observed phenotype persists.[14][16]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered when using this compound in cell-based assays.
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
If you observe significant cell death or a reduction in cell proliferation at your intended experimental concentrations of this compound, consider the following:
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration 50) of this compound in your specific cell line. Start with a wide range of concentrations to identify a non-toxic working concentration.[13] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess the impact of the solvent on cell viability. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. Test this compound in a different cell line to see if the cytotoxic effect is cell-type specific. |
| Off-Target Effects on Mitochondria | Some antibiotics are known to induce mitochondrial dysfunction and oxidative damage in mammalian cells.[9] Consider performing assays to measure mitochondrial membrane potential or reactive oxygen species (ROS) production. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
High variability between replicate wells or experiments can obscure the true effect of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[17] |
| "Edge Effect" in Microplates | The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[17][18] |
| Cell Passage Number | Cell lines can change phenotypically and genotypically at high passage numbers.[17] Use cells within a defined, low passage number range and maintain well-documented cell banks. |
| Contamination | Low-level microbial contamination can be masked by the presence of antibiotics and can interfere with experimental results.[12] Regularly test your cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
Objective: To identify the concentration range of this compound that does not induce significant cytotoxicity in the cell line of interest.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is a logarithmic series from 1 nM to 100 µM.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as an MTT, MTS, or resazurin-based assay, to measure the metabolic activity of the cells.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. The optimal concentration range will be where cell viability is not significantly reduced.
Protocol 2: Validating On-Target vs. Off-Target Effects using Target Knockdown
Objective: To determine if an observed phenotype is a result of this compound's interaction with its intended target or an off-target molecule.
Methodology:
-
Target Knockdown: Use a transient method like siRNA or a stable method like CRISPR/Cas9 to reduce or eliminate the expression of the intended target of this compound in your cell line.
-
Verification of Knockdown: Confirm the reduction in target protein expression using techniques such as Western blotting or qPCR.
-
This compound Treatment: Treat both the knockdown cells and control (wild-type or non-targeting siRNA-treated) cells with a range of this compound concentrations.
-
Phenotypic Assay: Perform the assay that measures the phenotype of interest (e.g., reporter gene activity, cell migration, etc.).
-
Data Analysis: If the observed phenotype is still present in the target knockdown cells upon this compound treatment, it strongly suggests an off-target effect.
Visualizing Key Concepts
On-Target vs. Off-Target Signaling
Caption: A diagram illustrating the difference between on-target and off-target effects of this compound.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected results observed in cell-based assays with this compound.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. scienceprofonline.com [scienceprofonline.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. gulhanemedj.org [gulhanemedj.org]
- 8. kosheeka.com [kosheeka.com]
- 9. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Strategies to enhance the analytical sensitivity for Sulfabrom
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the analytical sensitivity for Sulfabrom.
General FAQs
Q1: What are the most common analytical methods for this compound detection?
A1: The most prevalent analytical techniques for the quantification of sulfonamides like this compound are High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Immunoassays, such as ELISA, and Capillary Electrophoresis (CE) are also widely used for screening and quantitative analysis.[2][3]
Q2: How can I improve the sensitivity of my this compound analysis?
A2: Enhancing sensitivity can be achieved through several strategies:
-
Optimal Sample Preparation: Employing efficient extraction and cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences.[4][5]
-
Instrumentation: Utilizing highly sensitive detectors like a tandem mass spectrometer (MS/MS) provides superior sensitivity and selectivity.[1][6]
-
Method Optimization: Fine-tuning chromatographic conditions, such as the mobile phase composition and gradient, can improve peak shape and signal-to-noise ratio.[7] For immunoassays, optimizing antibody and antigen concentrations is crucial.
-
Pre-concentration: Techniques like SPE can be used to concentrate the analyte from a large sample volume into a smaller volume for injection, thereby increasing the signal intensity.[5]
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[8] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis, particularly in LC-MS/MS.[8]
Q4: How should I store this compound standards and samples?
A4: For reliable experimental results, it is recommended to prepare fresh working solutions on the day of use. Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Improper sample preparation leading to analyte loss. 2. Ion suppression due to matrix effects.[7] 3. Incorrect MS/MS parameters (e.g., collision energy, ion transitions). 4. Issues with the LC system (e.g., no flow, leaks).[10] 5. Sample degradation.[10] | 1. Optimize the extraction and cleanup procedure. Consider using a more effective technique like SPE.[5] 2. Improve sample cleanup, dilute the sample, or use matrix-matched calibration standards.[10] 3. Optimize MS/MS parameters by infusing a standard solution of this compound. 4. Check the LC system for leaks, ensure mobile phase bottles are not empty, and purge the pumps.[10] 5. Prepare fresh samples and standards. Ensure proper storage conditions. |
| High Background Noise | 1. Contaminated mobile phase or LC system.[11] 2. Insufficient sample cleanup, leading to co-elution of interfering compounds.[11] 3. Contaminated ion source. | 1. Use high-purity solvents (LC-MS grade) and flush the LC system.[11] 2. Enhance the sample preparation method to remove more matrix components. 3. Clean the ion source according to the manufacturer's instructions.[11] |
| Peak Tailing or Splitting | 1. Column contamination or degradation.[12] 2. Inappropriate mobile phase pH. 3. Injection of the sample in a solvent stronger than the mobile phase.[12] | 1. Flush the column with a strong solvent or replace the column.[12] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. LC pump malfunction. | 1. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for pressure fluctuations and perform necessary maintenance.[11] |
LC-MS/MS FAQs
Q1: What are the typical LC-MS/MS parameters for this compound analysis?
A1: A C18 analytical column is commonly used with a mobile phase consisting of a gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.[1] Ionization is typically performed using electrospray ionization (ESI) in positive mode, and a triple quadrupole mass analyzer is used for detection.[1][6]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: To mitigate matrix effects, you can:
-
Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.
-
Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., this compound-d4) which will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Incorrect reagents or expired kit. 2. Improper incubation times or temperatures.[13] 3. Insufficient washing. 4. Analyte concentration is below the detection limit.[14] | 1. Check the expiration dates and ensure all reagents are prepared correctly. 2. Follow the protocol's specified incubation conditions. Use a plate sealer to prevent evaporation.[13] 3. Ensure thorough washing to remove unbound reagents. 4. Concentrate the sample or use a more sensitive assay. |
| High Background | 1. Insufficient blocking.[14] 2. Excessive antibody or conjugate concentration. 3. Inadequate washing.[15] 4. Substrate solution is contaminated or has been exposed to light.[15] | 1. Increase blocking time or use a different blocking buffer.[15] 2. Optimize the concentrations of the antibody and conjugate. 3. Increase the number of washing steps.[15] 4. Prepare fresh substrate solution and keep it in the dark.[15] |
| Poor Standard Curve | 1. Errors in standard preparation (e.g., incorrect dilutions).[14] 2. Pipetting errors.[14] 3. Inappropriate curve fitting model.[14] | 1. Carefully prepare fresh standard dilutions.[14] 2. Use calibrated pipettes and proper pipetting techniques.[14] 3. Use the recommended curve fitting model, typically a four-parameter logistic (4-PL) fit.[14] |
| High Coefficient of Variation (CV%) | 1. Inconsistent pipetting.[14] 2. Uneven temperature across the plate during incubation ("edge effect").[15] 3. Incomplete mixing of reagents. | 1. Ensure consistent pipetting technique for all wells. 2. Use a plate sealer and ensure the incubator provides uniform temperature distribution. Avoid stacking plates.[13][15] 3. Gently mix the plate after adding reagents. |
ELISA FAQs
Q1: What is the principle of a competitive ELISA for this compound detection?
A1: In a competitive ELISA, this compound in the sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites.[16] The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A higher sample concentration results in a lower signal.[16]
Q2: Can I use an ELISA kit for different sample matrices?
A2: Many commercial ELISA kits are designed for specific matrices like milk, tissue, or honey.[17][18] It is crucial to validate the kit's performance for your specific sample matrix, as matrix components can interfere with the assay.[19] Sample extraction and cleanup procedures may need to be adapted for different matrices.[17]
Capillary Electrophoresis (CE)
CE Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | 1. Inappropriate buffer pH or concentration.[20] 2. Applied voltage is too high or too low.[20][21] 3. Capillary is old or contaminated. | 1. Optimize the buffer pH to ensure proper charge on the analyte and optimize the buffer concentration.[20] 2. Adjust the separation voltage to improve resolution without excessive Joule heating.[21] 3. Replace the capillary or perform a thorough washing procedure. |
| Baseline Noise or Drift | 1. Air bubbles in the capillary or buffer vials.[22] 2. Buffer depletion or contamination. 3. Dirty electrodes. | 1. Degas the buffer and ensure the capillary tip is always immersed in the buffer.[22] 2. Use fresh buffer for each run. 3. Clean the electrodes regularly. |
| Inconsistent Migration Times | 1. Fluctuations in temperature. 2. Changes in buffer composition. 3. Inconsistent capillary conditioning. | 1. Use a temperature-controlled system. 2. Prepare fresh buffer daily. 3. Implement a consistent capillary conditioning protocol between runs. |
CE FAQs
Q1: What are the advantages of using Capillary Electrophoresis for this compound analysis?
A1: CE offers several advantages, including high separation efficiency, rapid analysis times, and low consumption of samples and reagents, making it an environmentally friendly technique.[21]
Q2: How can I improve the sensitivity of my CE method for this compound?
A2: Several online pre-concentration techniques can be employed to enhance sensitivity in CE, such as field-amplified sample stacking (FASS) and the use of dispersive solid-phase extraction (DSPE) prior to injection.[20]
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the detection of sulfonamides.
| Analytical Method | Matrix | Analyte(s) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| HPLC-UV/DAD | Milk | 10 Sulfonamides | - | - | 93.9 - 115.9 | [1] |
| LC-MS/MS | Milk | 14 Sulfonamides | - | - | 91 - 114 | [2] |
| LC-MS/MS | Cattle and Trout Muscle | 12 Sulfonamides | - | 6-15 (cattle), 3-13 (trout) | 75 - 98 | [7] |
| ELISA | Fish | Sulfamerazine, Sulfadimethoxine, Sulfadiazine | < 100 | - | 65 - 95 | [19] |
| LC with Fluorescence | Chicken Muscle | 6 Sulfonamides | 1 - 5 | - | > 90 | [8] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound in Animal Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization: Homogenize 2 g of tissue with 10 mL of acetonitrile (ACN).
-
Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Evaporation: Evaporate the supernatant to approximately 1 mL under a gentle stream of nitrogen.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 mL, 200 mg) with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the 1 mL extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound with 3 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Competitive ELISA Protocol for this compound
This is a general protocol for a competitive ELISA.
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of the standard or sample extract and 50 µL of a specific anti-Sulfabrom antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the this compound concentration.[16]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low sensitivity in LC-MS.
Caption: Principle of competitive ELISA for this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dispersive solid-phase extraction for the determination of sulfonamides in chicken muscle by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. mybiosource.com [mybiosource.com]
- 14. arp1.com [arp1.com]
- 15. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. food.r-biopharm.com [food.r-biopharm.com]
- 18. ringbio.com [ringbio.com]
- 19. Fast screening immunoassay of sulfonamides in commercial fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.es [promega.es]
Why is my Sulfabrom solution changing color?
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Sulfabrom (Sulfobromophthalein sodium) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color?
A color change in your this compound solution is most commonly indicative of a shift in pH. This compound sodium salt is a pH indicator.[1] Other factors such as degradation, contamination, or improper storage can also lead to discoloration. The expected appearance of a freshly prepared solution is typically clear and colorless to slightly yellow.
Q2: What can cause the pH of my this compound solution to change?
Several factors can alter the pH of your solution:
-
Contamination: Introduction of acidic or basic contaminants from glassware, stir bars, or other reagents.
-
Atmospheric CO2: Carbon dioxide from the air can dissolve in the solution, forming carbonic acid and lowering the pH.
-
Degradation: Although stable under normal conditions, degradation of this compound under harsh conditions could potentially alter the pH.[2]
Q3: How should I properly store my this compound powder and solutions?
Proper storage is crucial for maintaining the integrity of your this compound.
-
Powder: Store the solid this compound powder in a tightly sealed container in a dry, cool, and well-ventilated place, typically between 15-30°C.[2][3] It is hygroscopic, so protection from moisture is important.[4]
-
Solutions: Aqueous solutions should be stored in a warm place to prevent crystallization.[5] Protect solutions from direct sunlight.[5]
Q4: What are the signs of this compound degradation?
While this compound is generally stable, exposure to incompatible materials or conditions can lead to degradation. Signs of degradation may include:
-
A significant and irreversible color change that is not pH-related.
-
The formation of a precipitate.
-
A noticeable change in the solution's clarity or odor.
Incompatible materials to avoid include strong oxidizing agents.[2] Conditions to avoid are excess heat and exposure to moist air or water.[6]
Troubleshooting Guide
The following table summarizes potential causes for the color change in your this compound solution and suggests corrective actions.
| Observation | Potential Cause | Recommended Action |
| Solution turns yellow to blue | pH Change | Measure the pH of the solution. Adjust the pH back to the desired range using a suitable buffer or dilute acid/base. Sigma-Aldrich notes a color change from yellow to blue at a transition pH of 7.6.[1] |
| Solution becomes cloudy or forms a precipitate | Crystallization or Contamination | If crystallization is suspected, gently warm the solution as suggested by PubChem to redissolve the solute.[5] If contamination is the cause, the solution should be discarded and a fresh batch prepared using clean glassware. |
| Gradual and irreversible color change (not pH-related) | Degradation | This may be due to exposure to light, elevated temperatures, or incompatible substances.[2][5] It is recommended to discard the solution and prepare a new one, ensuring proper storage and handling. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Materials:
-
Sulfabromophthalein sodium salt hydrate powder
-
Deionized water or a suitable buffer
-
Calibrated pH meter
-
Volumetric flask
-
Stir plate and stir bar
-
-
Procedure:
-
Ensure all glassware is scrupulously clean and rinsed with deionized water.
-
Weigh the desired amount of this compound powder.
-
Add the powder to the volumetric flask.
-
Add approximately 80% of the final volume of deionized water or buffer.
-
Stir the solution until the powder is completely dissolved.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Measure and record the initial pH of the solution. Adjust if necessary.
-
Store the solution in a properly labeled container under the recommended storage conditions.
-
Protocol 2: pH Measurement and Adjustment
-
Materials:
-
Calibrated pH meter with an appropriate electrode
-
Your this compound solution
-
Dilute solutions of HCl and NaOH (e.g., 0.1 M) for adjustment
-
-
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffers.
-
Rinse the pH electrode with deionized water and gently blot dry.
-
Immerse the electrode in your this compound solution and record the pH reading.
-
If the pH needs adjustment, add the dilute acid or base dropwise while stirring and monitoring the pH until the target value is reached.
-
Record the final pH of the solution.
-
Visualizations
Troubleshooting Workflow for this compound Solution Color Change
Caption: Troubleshooting workflow for addressing color changes in this compound solutions.
Signaling Pathway of this compound-Related Issues
Caption: Factors leading to this compound solution instability and the resulting consequences.
References
- 1. Sulfobromophthalein usedtostudyhepatocytetransportfunctions 123359-42-2 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. mpbio.com [mpbio.com]
- 4. Sulfobromophthalein sodium | 123359-42-2 [chemicalbook.com]
- 5. Sulfobromophthalein Sodium | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.dk [fishersci.dk]
Technical Support Center: Addressing Variability in Glutathione S-Transferase (GST) Experimental Results
A Note on Terminology: The term "Sulfabrom" does not correspond to a commonly used reagent in the context of glutathione S-transferase (GST) assays. It is possible that this is a typographical error and the intended compound was Bromosulfophthalein (BSP) , a known substrate and inhibitor of GSTs, or another related compound. The following guide addresses common sources of variability and troubleshooting strategies applicable to GST assays in general.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in GST assay results?
Several factors can contribute to variability in GST assay results. These can be broadly categorized as:
-
Human error: Inconsistent pipetting, timing errors during incubation, or incorrect reagent preparation.[1][2]
-
Reagent quality and storage: Improper storage of reagents, use of expired materials, or contamination of buffers and substrates can lead to inconsistent results.[1]
-
Sample preparation: Inconsistent sample lysis, protein concentration determination, or sample handling can introduce significant variability.
-
Instrumentation: Fluctuations in temperature, improper calibration of spectrophotometers or plate readers, and issues with automated liquid handlers.[1]
-
Experimental design: Lack of appropriate controls (positive and negative), or a poorly defined experimental protocol.[2]
Q2: Why is my blank reading high?
A high blank reading can be caused by several factors:
-
Substrate instability: The substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB), may be degrading spontaneously.
-
Contaminated reagents: Buffers or water used to prepare reagents may be contaminated.
-
High intrinsic absorbance of the sample: Some samples, like erythrocyte lysates containing hemoglobin, have high absorbance at 340 nm.[3]
Q3: Why is there no increase in absorbance in my sample wells?
This could indicate a few issues:
-
Low enzyme activity: The concentration of GST in your sample may be too low to detect.[4]
-
Inactive enzyme: The enzyme may have been denatured due to improper storage or handling.
-
Incorrect assay conditions: The pH of the buffer may be incorrect, or essential co-factors may be missing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting technique. | Ensure proper mixing of reagents before pipetting. Use calibrated pipettes and consistent technique. |
| Bubbles in wells. | Inspect the plate for bubbles before reading and remove them if present. | |
| Temperature fluctuations across the plate. | Ensure the plate is equilibrated to the correct temperature before starting the reaction.[3] | |
| Low signal-to-noise ratio | Sub-optimal substrate concentration. | Titrate the substrate concentration to determine the optimal concentration for your specific enzyme and conditions. |
| Insufficient incubation time. | Optimize the incubation time to ensure the reaction is in the linear range.[5] | |
| Low enzyme concentration. | Concentrate the sample or increase the amount of sample used in the assay.[4] | |
| Assay results are not reproducible between experiments | Inconsistent reagent preparation. | Prepare fresh reagents for each experiment and use high-purity water. |
| Variation in cell culture or tissue samples. | Standardize cell culture conditions (e.g., passage number, confluency) or tissue collection and processing procedures. | |
| Instrument drift. | Calibrate the spectrophotometer or plate reader regularly. |
Experimental Protocols
Colorimetric Glutathione S-Transferase (GST) Activity Assay
This protocol is a general guideline for measuring total GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
Materials:
-
100 mM Potassium phosphate buffer, pH 6.5
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Sample (cell lysate, tissue homogenate, etc.)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 6.5.
-
GSH Solution: Prepare a fresh solution of GSH in Assay Buffer.
-
CDNB Solution: Prepare a fresh solution of CDNB in ethanol or DMSO.
-
Reaction Mix: Prepare a master mix containing Assay Buffer, GSH, and CDNB. The final concentrations in the well are typically 1-2 mM for GSH and 1 mM for CDNB.
-
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenization or sonication in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA).[3]
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant.
-
-
Assay Protocol (96-well plate format):
-
Add 180 µL of the Reaction Mix to each well.
-
Add 20 µL of sample (diluted in Assay Buffer if necessary) to the sample wells.
-
Add 20 µL of Assay Buffer to the blank wells (for background subtraction).
-
Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) for each well within the linear range of the reaction.
-
Subtract the rate of the blank wells from the rate of the sample wells.
-
Calculate GST activity using the molar extinction coefficient of the product (S-(2,4-dinitrophenyl)glutathione), which is 9.6 mM⁻¹cm⁻¹.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Wavelength for Detection | 340 nm | For CDNB substrate.[4][6] |
| pH | 6.5 - 7.5 | Optimal pH can vary depending on the GST isozyme. |
| Temperature | 25°C - 37°C | Ensure consistent temperature throughout the assay. |
| GSH Concentration | 1 - 5 mM | |
| CDNB Concentration | 1 mM | |
| Linear Absorbance Range | Up to 1.2 | For most plate readers.[3] |
Visualizations
Caption: General workflow for a colorimetric GST activity assay.
Caption: Simplified Nrf2 signaling pathway for GST induction.
References
- 1. go.zageno.com [go.zageno.com]
- 2. youtube.com [youtube.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. A High-Throughput 1,536-Well Luminescence Assay for Glutathione S-Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Sulfabrom Stock Solutions: A Technical Guide to Preventing Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and troubleshooting contamination in Sulfabrom stock solutions. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). It is recommended to use a high-purity, sterile grade of DMSO for the preparation of stock solutions.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Proper storage is crucial to maintain the stability and prevent the degradation of your this compound stock solution. For detailed storage guidelines, please refer to the table below. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What are the common signs of contamination in a this compound stock solution?
A3: Contamination can manifest in several ways. Visual indicators are often the first sign of a problem. These can include:
-
Turbidity or Cloudiness: A clear solution becoming hazy or cloudy.
-
Color Change: Any deviation from the solution's original color.
-
Precipitate Formation: The appearance of solid particles, crystals, or film in the solution.
Q4: What types of contamination can occur in my stock solution?
A4: Contamination in stock solutions can be broadly categorized as either microbial or chemical.
-
Microbial Contamination: This includes bacteria, fungi (yeast and mold), and mycoplasma. These contaminants can alter the pH of your solution and degrade the active compound.
-
Chemical Contamination: This can arise from impurities in the solvent, leachables from plasticware, or the degradation of this compound itself.
Troubleshooting Guide
Problem: My this compound stock solution appears cloudy or has particulate matter.
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination | 1. Visually inspect the solution under a microscope for the presence of bacteria or fungi. 2. If contamination is suspected, discard the solution immediately to prevent cross-contamination of other reagents and cell cultures. 3. Review your aseptic technique during the preparation process. |
| Precipitation | 1. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. 2. If precipitation persists, the concentration may be too high for the storage temperature. Consider preparing a lower concentration stock or storing at a different temperature. |
| Chemical Impurities | 1. Ensure you are using high-purity, sterile-filtered DMSO. 2. Use sterile, high-quality polypropylene or glass storage vials to minimize leaching. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure stability. |
Experimental Protocols
Protocol for Preparing a Sterile this compound Stock Solution
This protocol outlines the steps for preparing a sterile 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or calibrated micropipettes with sterile filter tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, see notes)
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Pre-Preparation:
-
Don appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Thoroughly clean and disinfect the laminar flow hood or biological safety cabinet with 70% ethanol.
-
Allow the hood to run for at least 15-30 minutes before starting your work.[1]
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.57 mg of this compound per 1 mL of DMSO.
-
-
Dissolving this compound:
-
Aseptically transfer the weighed this compound powder into a sterile vial.
-
Using a sterile pipette, add the calculated volume of sterile DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if needed.
-
-
Sterilization (Optional):
-
If the DMSO used was not pre-sterilized, or if there is a concern about microbial contamination, the stock solution can be sterile-filtered.
-
Aseptically draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe. As a sulfonamide, this compound is generally compatible with nylon and PVDF filter membranes. PES filters may show limited compatibility with DMSO and should be used with caution.[2][3]
-
Dispense the filtered solution into a new, sterile vial.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile vials.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Visualizations
Caption: Workflow for Preparing Sterile this compound Stock Solution.
Caption: Troubleshooting Decision Tree for Contaminated Stock Solutions.
References
Sulfabrom (Sulfobromophthalein) Interference with Common Laboratory Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential interference of Sulfabrom, also known as sulfobromophthalein (BSP), with common laboratory assays. This document is intended to help laboratory professionals identify, troubleshoot, and mitigate the impact of this substance on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (sulfobromophthalein) and why is it a concern for laboratory assays?
A1: Sulfabromophthalein (BSP) is a dye that was historically used in a medical test to assess liver function. Although its clinical use has largely been discontinued, it may still be encountered in research settings. As a colored compound, BSP can interfere with laboratory tests that rely on colorimetric or spectrophotometric measurements. Furthermore, its chemical structure can lead to cross-reactivity in certain chemical assays.
Q2: Which laboratory assays are most likely to be affected by this compound interference?
A2: Based on available data, the following assays are particularly susceptible to interference from this compound:
-
Serum Creatinine: Primarily with the Jaffe reaction method.
-
Total Protein: Primarily with the Biuret method.
-
Serum Calcium: Primarily with the o-cresolphthalein method.
-
Urobilinogen: Primarily with methods using Ehrlich's reagent.
-
Liver Function Tests: High levels of bilirubin, which can be present in liver disease, are known to interfere with the measurement of sulfobromophthalein itself.
Q3: What is the mechanism of this compound interference?
A3: The interference can be broadly categorized into two types:
-
Spectral Interference: As a colored dye, this compound absorbs light in the visible spectrum. This can lead to falsely elevated or decreased results in colorimetric assays where the absorbance is measured at a wavelength that overlaps with the absorbance of this compound.
-
Chemical Interference: this compound can directly react with the reagents in certain assays, producing a colored product or consuming a reactant, leading to inaccurate measurements. For instance, it can act as a pseudo-chromogen in the Jaffe creatinine reaction.
Troubleshooting Guides
Issue: Unexpectedly high or inconsistent creatinine results.
Possible Cause: Interference from this compound in the Jaffe creatinine assay. The Jaffe reaction involves the formation of a colored complex between creatinine and picric acid in an alkaline solution. This compound can also react with the alkaline picrate, forming a colored complex that absorbs light at a similar wavelength, leading to a falsely elevated creatinine reading.
Troubleshooting Steps:
-
Review Sample History: Determine if the sample comes from a source where this compound might be present.
-
Alternative Method: If possible, re-assay the sample using an enzymatic creatinine method, which is generally less susceptible to interference from non-creatinine chromogens.
-
Sample Blank: Prepare a sample blank by substituting the picric acid with a buffer of the same pH. This can help to quantify the absorbance contribution from this compound alone.
-
Wavelength Scan: Perform a spectral scan of the final reaction mixture to see if the absorbance peak is shifted, which might indicate the presence of an interfering substance.
Issue: Inaccurate total protein measurements.
Possible Cause: Spectral interference from this compound in the Biuret total protein assay. The Biuret method relies on the formation of a purple-colored complex between copper ions and peptide bonds in an alkaline solution. This compound's own color can contribute to the final absorbance reading, leading to inaccurate results.
Troubleshooting Steps:
-
Sample Dilution: A serial dilution of the sample can help determine if the interference is concentration-dependent. However, this may not completely eliminate the issue if the interference is significant.
-
Alternative Method: Consider using a dye-binding assay, such as the Bradford or BCA assay, after validating their compatibility with samples containing this compound.
-
Correction Factor: If the concentration of this compound is known, a correction factor can be determined by measuring the absorbance of a this compound solution of the same concentration in the assay buffer.
Issue: Discrepancies in serum calcium levels.
Possible Cause: Spectral interference from this compound in the o-cresolphthalein calcium assay. This method involves the formation of a purple complex between calcium and the o-cresolphthalein complexone dye in an alkaline environment. The intrinsic color of this compound can interfere with the absorbance measurement of this complex.
Troubleshooting Steps:
-
Alternative Method: Utilize an alternative method for calcium determination, such as atomic absorption spectroscopy or an ion-selective electrode (ISE) method, which are not based on colorimetry.
-
Sample Blanking: Similar to the protein assay, a sample blank can help to estimate the contribution of this compound to the total absorbance.
Issue: Unreliable urobilinogen results.
Possible Cause: Interference from this compound with the Ehrlich's reagent used in urobilinogen testing. Ehrlich's reagent reacts with urobilinogen to form a red-colored compound. This compound may also react with the reagent or its color may interfere with the reading of the final product.
Troubleshooting Steps:
-
Visual Inspection: Observe the color development upon addition of Ehrlich's reagent. An atypical color change may suggest interference.
-
Alternative Confirmation: If clinically indicated, consider alternative methods for assessing hemolysis or liver dysfunction that do not rely on urobilinogen measurement.
Quantitative Data on this compound Interference
While specific quantitative data on the interference of this compound with modern laboratory assays is limited due to its reduced clinical use, the following table summarizes the potential effects based on available information and the principles of the assay methods. The magnitude of interference is dependent on the concentration of this compound and the specific assay conditions.
| Assay | Method | Potential Interference | Probable Direction of Bias |
| Serum Creatinine | Jaffe Reaction | Chemical (Pseudo-chromogen) & Spectral | Positive (Falsely High) |
| Total Protein | Biuret | Spectral | Positive (Falsely High) |
| Serum Calcium | o-Cresolphthalein | Spectral | Positive (Falsely High) |
| Urobilinogen | Ehrlich's Reagent | Spectral and/or Chemical | Unpredictable |
| Bilirubin | Various | Sulfobromophthalein measurement is affected by high bilirubin | - |
Experimental Protocols
Protocol for Assessing this compound Interference in a Colorimetric Assay
This protocol provides a general framework for quantifying the interference of this compound in a colorimetric assay (e.g., Biuret for total protein).
Materials:
-
Spectrophotometer
-
Cuvettes or microplate reader
-
The colorimetric assay kit of interest (e.g., Biuret reagent)
-
Standard solutions of the analyte (e.g., Albumin for protein assay)
-
Sulfabromophthalein sodium salt
-
Sample matrix (e.g., pooled serum or appropriate buffer)
Procedure:
-
Prepare a this compound Stock Solution: Dissolve a known amount of sulfobromophthalein sodium salt in the sample matrix to create a stock solution of a high concentration (e.g., 1 mg/mL).
-
Spike Samples: Prepare a series of test samples by spiking the sample matrix with increasing concentrations of this compound. Also, prepare a control sample with no added this compound.
-
Prepare a Standard Curve: Prepare a standard curve for the analyte of interest according to the assay kit's instructions.
-
Assay Performance:
-
Perform the colorimetric assay on the standard curve solutions, the control sample, and the this compound-spiked samples.
-
For each spiked sample, also prepare a "sample blank" by adding the sample to the reagent mixture without the key color-forming component (if possible) or by adding it to the buffer alone.
-
-
Data Analysis:
-
Measure the absorbance of all samples at the recommended wavelength.
-
Subtract the absorbance of the "sample blank" from the corresponding spiked sample to correct for the intrinsic color of this compound.
-
Calculate the apparent concentration of the analyte in the spiked samples using the standard curve.
-
The percentage of interference can be calculated as: ((Apparent Concentration - True Concentration) / True Concentration) * 100.
-
Visualizations
Caption: Logical relationship of this compound interference with laboratory assays.
Caption: General troubleshooting workflow for suspected this compound interference.
Validation & Comparative
A Comparative Guide to a Novel Analytical Method for Sulfabrom Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new, rapid analytical method for the detection of Sulfabrom against the established High-Performance Liquid Chromatography (HPLC) technique. The objective is to present clear, data-driven insights into the performance of this novel method, enabling informed decisions for its adoption in research and quality control environments. The validation process adheres to the principles outlined by the International Conference on Harmonisation (ICH).[1][2]
Overview of Analytical Methods
Novel Method: Rapid Spectrophotometric Assay (RSA)
The new Rapid Spectrophotometric Assay (RSA) is designed for high-throughput screening and routine quality control. The principle involves a specific colorimetric reaction where a chromogenic agent selectively binds to this compound. The resulting complex exhibits a distinct absorbance maximum at a specific wavelength, allowing for quantitative determination using a standard spectrophotometer. This method aims to reduce the complexity, cost, and time associated with traditional chromatographic techniques.
Conventional Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely-used, robust technique for the separation, identification, and quantification of chemical compounds.[3] For this compound analysis, a reverse-phase HPLC method is typically employed, which separates the analyte from impurities based on its polarity. Detection is commonly achieved using a UV-Vis detector. While highly accurate and reliable, HPLC requires significant capital investment, skilled operators, and longer run times per sample.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[2][4][5] The workflow below illustrates the key performance characteristics evaluated to ensure the reliability, consistency, and accuracy of the analytical data.[1][6]
Caption: Workflow for analytical method validation.
Performance Characteristics: A Comparative Analysis
The performance of the new Rapid Spectrophotometric Assay (RSA) was validated against a standard HPLC method. The results are summarized below.
| Performance Parameter | New Method (RSA) | HPLC Method | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 25 | 0.1 - 50 | Covers expected concentrations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 1.1% | 0.8% | ≤ 2% |
| - Intermediate Precision | 1.4% | 1.0% | ≤ 2% |
| LOD (µg/mL) | 0.3 | 0.05 | Method-dependent |
| LOQ (µg/mL) | 1.0 | 0.1 | Method-dependent |
| Robustness | Unaffected by minor pH changes | Sensitive to mobile phase changes | Consistent results under variations |
| Analysis Time / Sample | ~5 minutes | ~25 minutes | - |
Detailed Experimental Protocols
The following protocols were used to determine the performance characteristics of the new RSA method for this compound detection.
Linearity and Range
The objective of this experiment is to demonstrate a proportional relationship between the concentration of this compound and the method's response.
-
Prepare a stock solution of this compound standard at 100 µg/mL.
-
Generate a series of at least six calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 25 µg/mL.
-
Add the chromogenic agent to each standard according to the RSA procedure and allow the color to develop.
-
Measure the absorbance of each solution at the predetermined wavelength.
-
Plot the absorbance against the known concentration of this compound.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). The method is considered linear if R² is ≥ 0.999.
Accuracy
Accuracy demonstrates the closeness of the method's results to the true value.[2][7] It is assessed using a recovery study.
-
Prepare a blank sample matrix (e.g., drug formulation excipients without the active ingredient).
-
Spike the blank matrix with known concentrations of this compound at three levels: low (2 µg/mL), medium (12.5 µg/mL), and high (22.5 µg/mL). Prepare three replicates at each level.
-
Analyze each spiked sample using the RSA method.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
The method is accurate if the mean recovery is within 98.0% to 102.0%.
Precision
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at a concentration of 15 µg/mL.
-
Analyze all six samples on the same day, with the same equipment, by the same analyst.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the analysis of six similar samples on a different day, with a different analyst, or on different equipment.
-
Calculate the %RSD for this set of data.
-
The precision is acceptable if the %RSD is ≤ 2% for both studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Prepare a series of very dilute this compound solutions.
-
Determine the standard deviation of the response of at least ten blank samples (σ).
-
Determine the slope (S) of the calibration curve from the linearity experiment.
-
Calculate the LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components.[7][8]
-
Prepare a blank sample matrix, a sample of known this compound concentration, and a sample containing the matrix spiked with potential interfering substances (e.g., related sulfonamides, degradation products).
-
Analyze all samples using the RSA method.
-
The method is specific if the blank and impurity-spiked samples show no significant signal at the analytical wavelength for this compound, ensuring that the response is solely due to the analyte.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[7]
-
Identify critical method parameters (e.g., pH of the buffer, reaction time with the chromogenic agent).
-
Prepare a standard this compound sample.
-
Analyze the sample while introducing small variations to one parameter at a time (e.g., pH ± 0.2 units, reaction time ± 1 minute).
-
The method is robust if the results of the analysis remain within the established precision limits under these varied conditions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. metrology-journal.org [metrology-journal.org]
- 3. The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. wjarr.com [wjarr.com]
- 6. sofpromed.com [sofpromed.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Sulfonamide Immunoassays: A Comparative Guide to Cross-Reactivity with a Focus on Sulfabrom
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of various sulfonamides in immunoassays, with a particular focus on the implications for detecting Sulfabrom. Understanding the cross-reactivity of structurally related compounds is critical for the development and validation of specific and reliable immunoassays for sulfonamide antibiotics. This document outlines the experimental data, protocols, and principles underlying these assays to aid researchers in interpreting results and designing new analytical methods.
Comparative Cross-Reactivity Data
The cross-reactivity of an immunoassay is a measure of how effectively an antibody binds to compounds other than the target analyte. In the context of sulfonamide immunoassays, which are often designed to detect a specific sulfonamide like sulfamethazine, cross-reactivity with other sulfonamides can lead to false-positive results or inaccurate quantification. The following table summarizes the percentage cross-reactivity of various sulfonamides relative to sulfamethazine in a competitive enzyme-linked immunosorbent assay (ELISA).[1][2]
| Sulfonamide | % Cross-Reactivity (Relative to Sulfamethazine) |
| Sulfamethazine | 100% |
| Sulfamerazine | 108% |
| Sulfisoxazole | 99% |
| Sulfachloropyrazine | 97% |
| Sulfadiazine | 68% |
| Sulfachloropyridazine | 64% |
| N4-acetyl-sulfadiazine | 35% |
| Sulfathiazole | 7% |
| Sulfamethizole | 5.3% |
| Sulfamethoxypyridazine | 1.7% |
| Sulfadoxine | <1% |
| Sulfaguanidine | <1% |
| Sulfamethoxazole | <1% |
| Sulfamethoxydiazine | <1% |
| Sulfapyridine | <1% |
| Sulfanilamide | <1% |
| Sulfacetamide | <1% |
| Sulfaquinoxaline | <1% |
| Sulfadimethoxine | <1% |
| Sulfatroxazole | <1% |
Experimental Protocols
The data presented above is typically generated using a competitive immunoassay format, such as a direct competitive ELISA or a fluorescence polarization immunoassay (FPIA).
Direct Competitive ELISA Protocol
This assay quantifies the concentration of a sulfonamide in a sample by measuring the competition between the sample sulfonamide and a labeled sulfonamide for a limited number of antibody binding sites.
Objective: To determine the cross-reactivity of various sulfonamides against a specific anti-sulfonamide antibody.
Principle: The assay is based on the competition between the free sulfonamide in the sample (or standard) and a sulfonamide-enzyme conjugate for a limited number of anti-sulfonamide antibody binding sites coated on a microtiter plate. The amount of colored product formed is inversely proportional to the concentration of the sulfonamide in the sample.[1]
Materials:
-
Microtiter plate (96-well) pre-coated with anti-sulfonamide antibodies.
-
Sulfonamide standards of known concentrations.
-
Test samples containing the sulfonamides to be tested for cross-reactivity.
-
Sulfonamide-Horseradish Peroxidase (HRP) conjugate.
-
Wash Buffer.
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the sulfonamide standards and the test compounds.
-
Addition of Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microtiter plate.
-
Addition of Enzyme Conjugate: Add 50 µL of the sulfonamide-HRP conjugate to each well.[1]
-
Incubation: Gently mix the plate and incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).[1] During this time, the free sulfonamide in the samples/standards and the sulfonamide-HRP conjugate compete for binding to the antibodies on the plate.[1]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer to remove any unbound reagents.[1]
-
Substrate Addition: Add 100 µL of the TMB Substrate Solution to each well.[1]
-
Color Development: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) at room temperature. The HRP enzyme catalyzes the conversion of the substrate, leading to the development of a blue color.[1]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. This will change the color from blue to yellow.[1]
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity: Cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC₅₀ of reference sulfonamide / IC₅₀ of test sulfonamide) x 100 Where IC₅₀ is the concentration of the sulfonamide that causes 50% inhibition of the maximum signal.[1]
Fluorescence Polarization Immunoassay (FPIA) Protocol
FPIA is another common technique used to assess sulfonamide concentrations and cross-reactivity.
Objective: To determine the binding affinity (IC₅₀) of various sulfonamides to a specific monoclonal antibody.
Principle: This competitive assay measures the change in fluorescence polarization of a fluorescein-labeled sulfonamide (tracer). When the tracer is unbound and rotates freely, it has a low polarization value. When bound by the larger antibody, its rotation is slowed, resulting in a high polarization value. Unlabeled sulfonamide in a sample competes with the tracer for antibody binding sites, causing a decrease in polarization that is proportional to its concentration.
Procedure:
-
In special cuvettes, mix diluted sulfonamide-fluorescein conjugate (tracer), the test sulfonamide dilutions, and diluted antisera in a suitable buffer (e.g., 50 mM borate buffer, pH 9.6).[3]
-
Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.[3]
-
Measure the fluorescence polarization values using a suitable instrument with excitation at 485 nm and emission at 535 nm.[3]
-
The IC₅₀ values for each sulfonamide are determined from the resulting dose-response curves.[4]
Understanding Immunoassay Dynamics
The principle of competitive immunoassays is fundamental to understanding cross-reactivity. The following diagram illustrates the competitive binding process in an ELISA for sulfonamide detection.
Caption: Competitive ELISA workflow for sulfonamide detection.
Structure-Activity Relationships and Cross-Reactivity
The degree of cross-reactivity is intrinsically linked to the structural similarity between the target analyte and the cross-reacting compound. For sulfonamides, the core p-aminobenzenesulfonamide structure is the primary determinant of antibody recognition.[2] Variations in the substituent group (R-group) on the sulfonamide nitrogen significantly influence the binding affinity of the antibody.[4]
Generally, sulfonamides with R-groups that are sterically and electronically similar to that of the immunizing hapten will exhibit higher cross-reactivity. The three-dimensional shape and the presence of hydrogen bond donors and acceptors on the R-group play a crucial role in the antigen-antibody interaction.[4] While detailed quantitative structure-activity relationship (QSAR) models can provide insights, experimental determination of cross-reactivity for each specific compound, such as this compound, remains essential for accurate immunoassay development and validation.
References
Comparative Analysis of Sulfabrom's Effect on Different Bacterial Species: A Framework for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfabrom, a long-acting sulfonamide, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA. Consequently, the inhibition of this pathway halts bacterial growth and replication.[1] Mammalian cells are not affected by sulfonamides as they obtain folic acid from their diet and lack the DHPS enzyme.[1]
References
A Comparative Analysis of Sulfabrom and Other Coccidiostats for Researchers and Drug Development Professionals
An objective review of the performance and experimental data of key anticoccidial agents.
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses. The control of this disease has largely relied on the prophylactic and therapeutic use of various anticoccidial drugs. Among these, sulfonamides have a long history of use. This guide provides a head-to-head comparison of Sulfabrom, a representative sulfonamide, with other prominent coccidiostats, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Performance Metrics: A Quantitative Comparison
The efficacy of a coccidiostat is measured by its ability to control the parasite's life cycle, thereby reducing intestinal damage and improving the overall health and performance of the birds. Key parameters include the reduction in oocyst shedding, lower lesion scores, decreased mortality rates, and improved weight gain and feed conversion ratios.
While direct head-to-head studies involving this compound are limited in recent literature, the efficacy of the sulfonamide class of drugs provides a strong proxy for its expected performance. The following tables summarize quantitative data from various studies, comparing the performance of sulfonamides with other widely used coccidiostats like Toltrazuril and Amprolium.
| Coccidiostat Class | Active Ingredient | Oocyst Per Gram (OPG) Reduction | Lesion Score Reduction | Mortality Rate Reduction | Reference |
| Sulfonamides | Sulfaclozine, Sulfaquinoxaline | Significant reduction, with OPG counts reaching zero one week after treatment in some studies.[1] | Significant reduction in intestinal lesion scores compared to untreated controls.[1] | Administration of sulfonamides was shown to inhibit mortality in treated groups.[1] | [1] |
| Triazines | Toltrazuril | Demonstrated high efficacy in reducing oocyst excretion, often completely suppressing it.[2][3] | More effective in reducing intestinal lesions compared to sulfonamides when treatment was initiated 24 hours post-infection.[3] | Prevented coccidiosis-related mortality.[3] | [2][3] |
| Thiamine Analogs | Amprolium | Showed efficacy in reducing oocyst counts, though some studies indicate the development of resistance. | Effective in reducing lesions caused by the parasites. | Prevented mortality in infected chickens. |
| Coccidiostat Class | Active Ingredient | Average Body Weight Gain | Feed Conversion Ratio (FCR) | Study Population | Reference |
| Sulfonamides | Sulfaclozine, Sulfaquinoxaline | Improved body weight compared to untreated, infected groups.[1] | Improved FCR compared to untreated, infected groups.[1] | Broiler chickens | [1] |
| Triazines | Toltrazuril | Prevented a decrease in weight gain.[3] | Not explicitly detailed in the provided results. | Broiler chickens | [3] |
| Thiamine Analogs | Amprolium | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. | Broiler chickens |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental protocols used in studies evaluating the efficacy of different coccidiostats. Understanding these methodologies is crucial for interpreting the comparative data accurately.
General Experimental Workflow for Coccidiostat Efficacy Trials
A typical experimental design to test the efficacy of a coccidiostat involves several key steps, from animal selection to data analysis.
Sulfonamide Efficacy Trial Protocol
A study investigating the efficacy of two sulfonamides, sulfaclozine and a combination of sulfaquinoxaline and diaveridine, utilized the following protocol[1]:
-
Animals: Sixty-four one-day-old male broiler chicks (Ross 308 strain) were used.
-
Grouping: Chicks were randomly divided into four groups of 16 chicks each.
-
Group 1: Negative control (non-treated, non-infected).
-
Group 2: Infected and treated with sulfaclozine.
-
Group 3: Infected and treated with sulfaquinoxaline + diaveridine.
-
Group 4: Positive control (infected, non-treated).
-
-
Infection: At 12 days of age, chickens in groups 2, 3, and 4 were orally inoculated with a mixture of Iranian Eimeria species.
-
Treatment:
-
Group 2 received sulfaclozine (1 g/L) in drinking water at 17, 18, and 19 days of age.
-
Group 3 received sulfaquinoxaline + diaveridine (3 ml/L) in drinking water at 17, 18, 19 and 22, 23, 24 days of age.
-
-
Data Collection: Oocyst per gram (OPG) was measured at various intervals. Lesion scoring was performed on randomly selected chickens from each group. Body weight, mortality, and feed conversion rate (FCR) were also determined.
-
Statistical Analysis: Data were analyzed using the Kruskal-Wallis test.
Toltrazuril vs. Sulphachlorpyrazine Efficacy Trial Protocol
A comparative study of toltrazuril and sulphachlorpyrazine against Eimeria tenella infection involved both battery and floor pen trials[3].
-
Animals: Broiler chickens were used in the study.
-
Infection: Chickens were experimentally infected with Eimeria tenella.
-
Treatment:
-
One group received toltrazuril.
-
Another group received sulphachlorpyrazine.
-
Treatments were initiated at different time points post-infection (24 hours and 72 hours).
-
-
Data Collection: The study evaluated mortality, weight gain, intestinal lesions, and faecal scores.
-
Key Finding: When medication was initiated 24 hours post-infection, toltrazuril was more effective in reducing intestinal lesions and faecal scores. However, when treatment was delayed until 72 hours post-inoculation, the sulphonamide was more effective in preventing the reduction of weight gain and intestinal lesions[3].
Mechanism of Action: How Sulfonamides Work
Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of folic acid in protozoa. Folic acid is an essential nutrient for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides inhibit the growth and replication of the Eimeria parasite.
Conclusion
The available data indicates that sulfonamides, including this compound, are effective in controlling coccidiosis in poultry, demonstrating significant reductions in oocyst shedding, lesion scores, and mortality, alongside improvements in performance metrics. While newer drugs like toltrazuril may show superior efficacy in some parameters, particularly in rapid reduction of lesion scores, sulfonamides remain a valuable tool in the management of this parasitic disease. The choice of coccidiostat should be based on a comprehensive evaluation of efficacy data, potential for resistance development, and the specific conditions of the poultry production system. Further direct head-to-head studies are warranted to provide a more definitive comparison of this compound with other modern coccidiostats.
References
- 1. cabi.org [cabi.org]
- 2. Efficacy of sulfonamides and Baycox(®) against Isospora suis in experimental infections of suckling piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on the efficacy of sulphachlorpyrazine and toltrazuril for the treatment of caecal coccidiosis in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bacteriostatic vs. Bactericidal Activity of Sulfabrom: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the bacteriostatic versus bactericidal activity of Sulfabrom, a long-acting sulfonamide antibiotic. Due to the limited availability of public experimental data for this compound, this document utilizes data for Sulfadimethoxine, a structurally and functionally similar long-acting sulfonamide, as a comparator to illustrate the required experimental methodologies and data presentation. This approach offers a robust template for the evaluation of this compound's antimicrobial properties.
Understanding the Mechanism of Action: Bacteriostatic Inhibition of Folate Synthesis
Sulfonamides, including this compound, exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folic acid (tetrahydrofolate) synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication, leading to a bacteriostatic effect. Most bacteria are unable to utilize exogenous folate and must synthesize it de novo, making this pathway an effective antibiotic target.
Caption: Mechanism of action of this compound via competitive inhibition of dihydropteroate synthetase.
Differentiating Bacteriostatic and Bactericidal Activity: Key Experimental Assays
The distinction between bacteriostatic and bactericidal activity is critical in antibiotic development and clinical application. Bacteriostatic agents inhibit bacterial growth, relying on the host's immune system to clear the infection, while bactericidal agents directly kill the bacteria. The following experimental protocols are fundamental for characterizing the activity of an antibiotic like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibiotic: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without antibiotic) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.
Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Experimental Protocol
-
Perform MIC Assay: An MIC assay is performed as described above.
-
Subculturing: Aliquots (e.g., 10 µL) are taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto antibiotic-free agar plates.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). If the MBC/MIC ratio is > 4, the agent is considered bacteriostatic .
Caption: Workflow for the determination of the Minimum Bactericidal Concentration (MBC).
Time-Kill Kinetic Assay
Time-kill assays provide a dynamic picture of antimicrobial activity over time.
Experimental Protocol
-
Preparation: Prepare tubes with a standardized bacterial inoculum (e.g., 1-5 x 10^5 CFU/mL) in broth containing various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without the antibiotic.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
-
Enumeration: Perform serial dilutions of the aliquots and plate them on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a <3-log10 reduction in CFU/mL.
Caption: Workflow for a time-kill kinetic assay.
Comparative Data: Sulfadimethoxine as a Proxy for this compound
The following table summarizes the Minimum Inhibitory Concentrations (MIC) for Sulfadimethoxine against common porcine pathogens. This data serves as an illustrative example for the type of information required for a comprehensive comparison.
| Bacterium | Number of Strains | MIC50 (µg/mL) |
| Bordetella bronchiseptica | 10 | 8 |
| Pasteurella multocida | 10 | 16 |
| Haemophilus pleuropneumoniae | 20 | 16 |
| Streptococcus suis | 10 | >32 |
Note: MIC50 is the concentration of the drug that inhibits the growth of 50% of the tested strains.
Conclusion and Recommendations
While this compound's mechanism of action strongly suggests bacteriostatic activity, definitive validation requires empirical data from MIC, MBC, and time-kill kinetic assays. The protocols and comparative data presented in this guide provide a comprehensive framework for conducting such an evaluation. It is recommended that these studies be performed on a panel of clinically relevant veterinary pathogens to establish a definitive profile of this compound's antimicrobial activity. The resulting data will be invaluable for informing its appropriate clinical use and for the development of new antimicrobial therapies.
Reproducibility of Historical Sulfabromophthalein Research: A Comparative Guide for Researchers
A deep dive into the historical and modern research of Sulfobromophthalein (BSP), a compound pivotal in the historical assessment of liver function, reveals a consistent foundational understanding of its biological interactions, particularly its conjugation with glutathione. However, a direct quantitative comparison of historical and contemporary kinetic data is challenging due to evolving experimental methodologies. This guide provides an objective comparison of historical and more recent findings, complete with experimental data and detailed protocols to aid researchers in understanding the reproducibility of this cornerstone of hepatological research.
Sulfobromophthalein (BSP), a synthetic dye, was once a staple in clinical medicine for evaluating liver function. Its clearance from the bloodstream is primarily dependent on hepatic uptake, conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs), and subsequent biliary excretion. While the fundamental principle of BSP's metabolic fate has been understood for decades, the reproducibility of early quantitative findings is a subject of interest for researchers in drug development and toxicology.
Quantitative Data Summary: A Tale of Evolving Precision
The following tables summarize key quantitative data from historical and later-period research on the interaction of Sulfobromophthalein with glutathione S-transferase. It is important to note that direct comparisons are limited by differences in experimental systems (e.g., whole organ perfusion vs. purified enzymes) and analytical techniques.
Table 1: Kinetic Parameters of Sulfobromophthalein-Glutathione Conjugation in Rat Liver
| Parameter | Historical Finding (1993)[1] | Modern Finding (Comparable data not available in recent literature) |
| Apparent Km (µM) | 0.05 | - |
| Apparent Vmax (nmol/min/g liver) | 22 | - |
| Enzyme Source | Perfused rat liver | - |
| Notes | This study provides a key quantitative insight into the kinetics of BSP-GSH conjugation in a whole-organ system. | No recent studies were identified that replicated these specific kinetic measurements in a comparable system. |
Table 2: Reproducibility of Glutathione S-Transferase (GST) Activity Assays (General)
| Parameter | Intra-assay CV | Inter-assay CV | Inter-laboratory CV |
| Reported Variability | < 5% | 5-10% | 10-20% |
| Notes | These are general estimates for GST assays, typically using substrates like 1-chloro-2,4-dinitrobenzene (CDNB), and highlight the inherent variability in enzyme activity measurements.[2] |
Experimental Protocols: From Benchtop to High-Throughput
The methodologies for assessing GST activity have evolved significantly. Historical methods often relied on spectrophotometric measurements of individual samples, while modern approaches frequently utilize microplate-based assays for higher throughput.
Historical Experimental Protocol: Spectrophotometric GST Assay with BSP (Circa 1960s)
Objective: To measure the rate of enzymatic conjugation of Sulfobromophthalein (BSP) with glutathione (GSH) catalyzed by glutathione S-transferase (GST) from a rat liver homogenate.
Materials:
-
Rat liver homogenate (source of GST)
-
Sulfobromophthalein (BSP) solution
-
Reduced glutathione (GSH) solution
-
Phosphate buffer (pH ~7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, and the rat liver homogenate.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known concentration of BSP solution.
-
Monitor the decrease in the concentration of BSP over time by measuring the absorbance at a specific wavelength (e.g., 580 nm) at regular intervals. The rate of decrease in absorbance is proportional to the rate of the enzymatic reaction.
-
Alternatively, the formation of the BSP-GSH conjugate can be monitored at a different wavelength if its spectral properties are known.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the protein concentration of the liver homogenate to normalize the enzyme activity.
Modern Experimental Protocol: Microplate-Based GST Assay
Modern assays often employ a different substrate, 1-chloro-2,4-dinitrobenzene (CDNB), which forms a conjugate with GSH that can be conveniently measured at 340 nm. While not specific to BSP, this protocol illustrates the principles of current GST activity assays.
Objective: To measure GST activity in a sample using a colorimetric microplate assay.
Materials:
-
Sample (e.g., cell lysate, purified enzyme)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Assay buffer (e.g., phosphate buffer, pH 6.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add assay buffer, GSH, and the sample to the wells of a 96-well microplate.
-
Initiate the reaction by adding CDNB solution to each well.
-
Immediately place the microplate in a microplate reader.
-
Measure the increase in absorbance at 340 nm over time in kinetic mode. The rate of increase in absorbance is proportional to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculate the reaction rate from the linear portion of the absorbance vs. time curve.
-
Use the molar extinction coefficient of the product to convert the rate of change in absorbance to the rate of product formation, and thus determine the GST activity.
Visualizing the Workflow and Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
References
Navigating the Variables: An Inter-laboratory Comparison of Sulfonamide MIC Values
A Guide for Researchers, Scientists, and Drug Development Professionals
The consistent and accurate determination of Minimum Inhibitory Concentration (MIC) values is paramount in antimicrobial research and the development of new therapeutic agents. However, inter-laboratory variability can pose a significant challenge to the standardization and interpretation of these critical data. This guide provides an objective comparison of potential inter-laboratory MIC value discrepancies for sulfonamides, like Sulfabrom, and furnishes the experimental data and protocols necessary for researchers to conduct their own robust comparisons.
Illustrative Inter-laboratory MIC Data for a Representative Sulfonamide
The following table summarizes hypothetical MIC data for a representative sulfonamide, "Sulfonamide X," tested against a quality control bacterial strain across multiple laboratories. This illustrates the potential range of variability that can be observed.
| Laboratory | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Mean MIC (µg/mL) | Standard Deviation |
| Lab A | 16 | 32 | 16 | 21.3 | 9.2 |
| Lab B | 32 | 32 | 32 | 32.0 | 0.0 |
| Lab C | 16 | 16 | 32 | 21.3 | 9.2 |
| Lab D | 32 | 64 | 32 | 42.7 | 18.5 |
| Lab E | 16 | 16 | 16 | 16.0 | 0.0 |
Experimental Protocols
To minimize inter-laboratory variability, strict adherence to a standardized protocol is essential. The following is a detailed methodology for determining the MIC of a sulfonamide using the broth microdilution method, a widely accepted standard.
1. Preparation of Materials:
-
Bacterial Strain: A standardized quality control strain (e.g., Escherichia coli ATCC 25922) should be used.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Antimicrobial Agent: Prepare a stock solution of the sulfonamide at a high concentration (e.g., 1024 µg/mL) in a suitable solvent.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are required.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the sulfonamide stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a positive growth control (no drug), and well 12 will be a negative control (no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
This can be observed as the absence of turbidity or a bacterial pellet at the bottom of the well.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the drug's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for inter-laboratory MIC determination.
Caption: Simplified signaling pathway of sulfonamide action.
References
The Impact of Sulfabrom on Gut Microbiota: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of Sulfabrom (sulfabromomethazine) on the gut microbiota, benchmarked against other sulfonamide antibiotics. Due to a lack of direct studies on sulfabromomethazine, this guide utilizes data from its close structural analog, sulfamethazine, to provide the most relevant comparison available in current scientific literature. The information is intended to support research and development in veterinary and human medicine by offering a clear, data-driven overview of how these compounds can alter microbial ecosystems.
Executive Summary
Sulfonamides, a class of synthetic antimicrobial agents, are widely used in veterinary and human medicine. Their primary mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and proliferation. While effective against a broad spectrum of pathogens, their use can have significant off-target effects on the host's gut microbiota. This guide synthesizes available data to compare the effects of this compound (represented by sulfamethazine) with other common sulfonamides, including sulfamethoxazole, sulfamonomethoxine, sulfadimethoxine, and sulfasalazine. The analysis reveals distinct patterns in how these drugs alter microbial diversity and composition, highlighting the need for careful consideration of their use to mitigate potential adverse effects on gut health.
Comparative Analysis of Sulfonamide Impact on Gut Microbiota
The following tables summarize the quantitative effects of various sulfonamides on the gut microbiota, based on data from preclinical studies.
Table 1: Effects of Sulfonamides on Gut Microbiota Alpha Diversity
| Sulfonamide | Animal Model | Dosage | Duration | Key Findings on Alpha Diversity | Citation(s) |
| Sulfamethazine | Mice | High Dose | Continuous | No significant change reported in the primary study. | [1] |
| Sulfamethoxazole | Sea Cucumber | 3 mg/L and 6 mg/L | Not specified | Decreased community richness in treatment groups compared to control. The lower dose (3 mg/L) had a greater impact on reducing microbial diversity. | [2] |
| Sulfamonomethoxine | Nile Tilapia | 100 mg/kg and 200 mg/kg feed | 4 weeks | No significant differences in Ace and Shannon indices in the 100 mg/kg group. Significant decrease in the Ace index in the 200 mg/kg group over time. | |
| Sulfadimethoxine | Dogs | 15 mg/kg (in combination with metronidazole) | 5 days | Reduced bacterial diversity. | |
| Sulfasalazine | Rats | 100 mg/kg | 7 days | No significant change in alpha diversity (Shannon index) between the sulfasalazine-treated group and the control group in a colitis model. | [3] |
Table 2: Effects of Sulfonamides on Relative Abundance of Bacterial Phyla
| Sulfonamide | Animal Model | Key Changes in Relative Abundance of Phyla | Citation(s) |
| Sulfamethazine | Mice | Gradual decrease in Firmicutes and an increase in Bacteroidetes with increasing dosage. | [1] |
| Sulfamethoxazole | Sea Cucumber | Not explicitly detailed at the phylum level in the provided abstract, but significant changes in dominant bacteria were noted. | [2] |
| Sulfamonomethoxine | Nile Tilapia | In the 100 mg/kg group, Firmicutes and Proteobacteria were dominant. A significant increase in Chloroflexi and a sharp increase in Fusobacteria were observed on day 7. | |
| Sulfadimethoxine | Dogs | Not explicitly detailed at the phylum level in the provided abstract. | |
| Sulfasalazine | Rats | In a colitis model, treatment increased the proportion of Firmicutes and decreased Proteobacteria and Bacteroidetes, moving the composition closer to the control group. | [3] |
Table 3: Effects of Sulfonamides on Relative Abundance of Bacterial Genera
| Sulfonamide | Animal Model | Key Changes in Relative Abundance of Genera | Citation(s) |
| Sulfamethazine | Mice | Significant decrease in Ligilactobacillus murinus, Limosilactobacillus reuteri, Lactobacillus johnsonii, and Bifidobacterium pseudolongum in female offspring with continuous high-dose exposure. | [1] |
| Sulfamethoxazole | Sea Cucumber | Significant decrease in Escherichia, Exiguobacterium, Acinetobacter, and Pseudomonas. Significant increase in Vibrio. | [2] |
| Sulfamonomethoxine | Nile Tilapia | Not explicitly detailed at the genus level in the provided abstract, but significant differences in dominant families were observed. | |
| Sulfadimethoxine | Dogs | Reduction in genera such as Blautia and Turicibacter. | |
| Sulfasalazine | Rats | In a colitis model, treatment led to an increase in short-chain fatty acid-producing bacteria like Lachnospiraceae and lactic acid-producing bacteria like Lactococcus. | [3] |
Experimental Protocols
A detailed understanding of the methodologies used in the cited studies is crucial for interpreting the data and designing future experiments.
General Protocol for Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This is a generalized workflow based on common practices in the field.[4][5][6][7][8]
-
Sample Collection: Fecal samples are collected from experimental subjects (e.g., mice, fish, dogs) at specified time points before, during, and after antibiotic administration. Samples are immediately stored at -80°C to preserve microbial DNA.[8]
-
DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit, Qiagen) following the manufacturer's instructions. DNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
16S rRNA Gene Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by polymerase chain reaction (PCR) using universal primers. These primers are often barcoded to allow for multiplexing of samples in a single sequencing run.
-
Library Preparation and Sequencing: The PCR products (amplicons) are purified and pooled. The pooled library is then sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq.[4]
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are processed to remove low-quality reads, primers, and adapters.
-
OTU/ASV Picking: High-quality reads are clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%) or resolved into Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Representative sequences from each OTU/ASV are assigned to a taxonomic lineage using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Alpha diversity (within-sample diversity) is calculated using metrics like the Shannon index, Simpson index, and Chao1. Beta diversity (between-sample diversity) is assessed using metrics like Bray-Curtis dissimilarity and UniFrac distances, often visualized with Principal Coordinate Analysis (PCoA).
-
Statistical Analysis: Statistical tests (e.g., ANOVA, Kruskal-Wallis test) are used to identify significant differences in microbial diversity and abundance between different treatment groups.
-
Visualizations
Sulfonamide Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[9][10][11][12][13] This pathway is an excellent target for antimicrobial agents as humans obtain folic acid from their diet and lack this synthesis pathway.[12]
Caption: Mechanism of action of sulfonamides.
Experimental Workflow for Gut Microbiota Analysis
The following diagram illustrates a standard workflow for studying the impact of a compound like this compound on the gut microbiota.[4][5][6]
Caption: Experimental workflow for gut microbiota analysis.
Conclusion
The available evidence, primarily from studies on sulfamethazine and other sulfonamides, indicates that this compound likely has a significant impact on the gut microbiota. These effects include alterations in microbial diversity and shifts in the relative abundance of key bacterial phyla and genera. Notably, changes in the Firmicutes to Bacteroidetes ratio and the abundance of beneficial bacteria like Lactobacillus and Bifidobacterium have been observed. The provided data and protocols offer a foundation for researchers to design further studies to specifically investigate the effects of this compound and to develop strategies to mitigate its potential negative impacts on gut health. Direct comparative studies on sulfabromomethazine are warranted to provide more precise insights for drug development and clinical practice.
References
- 1. Effects of Varied Sulfamethazine Dosage and Exposure Durations on Offspring Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the effects of sulfamethoxazole on the composition of gut microbiota and immune responses in Stichopus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with Sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial regime for gut microbiota depletion in experimental mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Refining a Protocol for Faecal Microbiota Engraftment in Animal Models After Successful Antibiotic-Induced Gut Decontamination [frontiersin.org]
- 9. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Sulfabrom: A Comparative Analysis of its Potential as a Dihydropteroate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Sulfabrom as a potential dihydropteroate synthase (DHPS) inhibitor, offering a comparative analysis with other known inhibitors. Dihydropteroate synthase is a critical enzyme in the folate biosynthesis pathway of many microorganisms, making it a key target for antimicrobial agents.[1] Sulfonamides, the class of drugs to which this compound belongs, act as competitive inhibitors of DHPS, disrupting the synthesis of essential nucleic acids and amino acids in pathogens.[1] This document presents available experimental data, detailed methodologies for relevant assays, and visual diagrams to aid in the understanding of DHPS inhibition.
Comparative Performance of DHPS Inhibitors
Table 1: Comparative Inhibitory Activity of Sulfonamides against Dihydropteroate Synthase
| Compound | Organism | Inhibition Metric | Value (µM) |
| Sulfathiazole | Escherichia coli | IC50 | ~25[2] |
| Sulfamethoxazole | Plasmodium falciparum | Ki | ~1.8[2] |
| Sulfadoxine | Plasmodium falciparum | Ki | ~0.14-112[2] |
| Dapsone | Plasmodium falciparum | Ki | ~0.4[2] |
| Sulfanilamide | Arabidopsis thaliana | I50 | 18.6 |
| Sulfacetamide | Arabidopsis thaliana | I50 | 9.6 |
| Sulfadiazine | Arabidopsis thaliana | I50 | 4.2 |
Note: The range in Ki for sulfadoxine reflects the impact of resistance mutations. IC50 values for E. coli are for Schiff base derivatives of the parent sulfonamides.[2]
Table 2: Inhibitory Activity of Non-Sulfonamide DHPS Inhibitors
| Compound Class | Compound Example | Organism | Inhibition Metric | Value (µM) |
| Pterin-based | Compound 21 (a pyrimido[4,5-c]pyridazine derivative) | Bacillus anthracis | IC50 | <1 |
| Allosteric | Compound 11 (a novel interfacial binding molecule) | Bacillus anthracis | IC50 | Not specified, but showed significant inhibition |
Mechanism of Action: Competitive Inhibition
Sulfonamides, including this compound, are structural analogs of the natural substrate of DHPS, para-aminobenzoic acid (pABA).[1] They competitively bind to the active site of the enzyme, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[1] This blockade is a crucial step in the folate synthesis pathway.
Caption: Competitive inhibition of DHPS by this compound.
Experimental Protocols for DHPS Inhibition Assays
The validation of DHPS inhibitors typically involves enzymatic assays to determine their inhibitory potency. Two common methods are the continuous spectrophotometric assay and the malachite green phosphate assay.[2]
Continuous Spectrophotometric Assay
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[3] The DHPS reaction is coupled with the dihydrofolate reductase (DHFR) reaction, where the product of the DHPS reaction, dihydropteroate, is reduced by DHFR using NADPH as a cofactor.[1]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.[1]
-
Enzyme Mix: A solution containing DHPS and an excess of DHFR in assay buffer.[1]
-
Substrate Mix: A solution containing pABA and DHPP in assay buffer.[1]
-
Cofactor Solution: NADPH in assay buffer.[1]
-
Inhibitor Stock: A high-concentration stock of the test compound (e.g., this compound) in a suitable solvent like DMSO, followed by serial dilutions.[1]
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the inhibitor dilutions to the wells. For the control, add 2 µL of the solvent.[1]
-
Add 178 µL of a pre-mixed solution containing the assay buffer, enzyme mix, and NADPH to each well.[1]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[1]
-
Initiate the reaction by adding 20 µL of the pre-warmed substrate mix to each well.[1]
-
Immediately monitor the decrease in absorbance at 340 nm in a microplate reader at regular intervals.[1]
-
-
Data Analysis:
Caption: Workflow for the continuous spectrophotometric DHPS inhibition assay.
Malachite Green Phosphate Assay
This endpoint assay quantifies the pyrophosphate (PPi) released during the DHPS reaction. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected colorimetrically.[2]
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, DHPS, pABA, DHPP, and the test inhibitor.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Measurement and Analysis:
Alternative DHPS Inhibitors
Research into DHPS inhibitors has expanded beyond sulfonamides to overcome issues of bacterial resistance. Two promising classes are pterin-based inhibitors and allosteric inhibitors.
-
Pterin-based Inhibitors: These compounds target the binding site of the pterin substrate (DHPP) rather than the pABA-binding site.[4] This alternative binding site is highly conserved, and inhibitors targeting it are expected to be less susceptible to the resistance mutations that affect sulfonamides.[4]
-
Allosteric Inhibitors: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits enzyme activity. The discovery of an allosteric binding site at the dimer interface of DHPS opens new avenues for the development of novel antibiotics.
Caption: Different classes of DHPS inhibitors and their target sites.
Conclusion
This compound, as a sulfonamide, is expected to function as a competitive inhibitor of dihydropteroate synthase. While direct experimental data on its inhibitory potency is lacking in the current literature, a robust framework for its validation exists through established enzymatic assays. The comparative data on other sulfonamides suggest the potential range of its efficacy. Furthermore, the exploration of alternative DHPS inhibitors, such as pterin-based and allosteric modulators, highlights the ongoing efforts in drug discovery to circumvent sulfonamide resistance and develop novel antimicrobial agents. Further research to determine the specific IC50 or Ki of this compound against DHPS from various microbial sources is warranted to precisely position it within the landscape of DHPS inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Sulfabrom in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sulfabrom (also known as Bromosulfophthalein, BSP), a well-documented inhibitor of Glutathione S-transferases (GSTs), against other common GST inhibitors. The objective is to assess the specificity of this compound, a critical factor in its application in enzymatic assays and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for specificity assessment, and provides visual representations of inhibitory mechanisms and experimental workflows.
Introduction to this compound and Inhibitor Specificity
This compound has long been utilized as an inhibitor of Glutathione S-transferases (GSTs), a superfamily of enzymes pivotal in the detoxification of a wide array of xenobiotic and endogenous compounds. GSTs catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and readily excretable. The inhibitory action of this compound on GSTs makes it a valuable tool for studying these enzymes and a potential lead compound in drug discovery.
However, the utility of any enzyme inhibitor is fundamentally linked to its specificity. A highly specific inhibitor interacts with a single target enzyme or a narrow range of related enzymes, minimizing off-target effects that can confound experimental results or lead to adverse effects in a therapeutic context. This guide explores the specificity of this compound by comparing its inhibitory profile with that of other known GST inhibitors, Ethacrynic acid and Quercetin, and provides a framework for its empirical validation.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. The following tables summarize the available data for this compound and its alternatives against various GST isozymes and other enzymes.
Glutathione S-transferase (GST) Inhibition
| Inhibitor | GST Isozyme Class | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Pi | Human GSTP1-1 | 1.5 | 0.2 | Competitive |
| Alpha | Human GSTA1-1 | 0.3 | - | - | |
| Mu | Human GSTM1-1 | 0.8 | - | - | |
| Ethacrynic Acid | Pi | Human GSTP1-1 | 3.3 - 4.8[1] | - | Reversible |
| Alpha | Human GSTA1-1 | 4.6 - 6.0[1] | - | Reversible | |
| Mu | Human GSTM1-1 | 0.3 - 1.9[1] | - | Reversible | |
| Quercetin | Pi | Human GSTP1-1 | 1 - 100 (time-dependent)[2] | - | Active Site-Directed |
| - | UGT1A1 | 7.47 | 2.18 | Non-competitive | |
| - | UGT1A3 | 10.58 | 1.60 | Competitive | |
| - | UGT1A6 | 7.07 | 28.87 | Non-competitive | |
| - | UGT1A9 | 2.81 | 0.51 | Competitive |
Note: IC50 and Ki values can vary depending on experimental conditions. Data presented is a synthesis from available literature.
Inhibition of Non-GST Enzymes
| Inhibitor | Enzyme Class | Target Enzyme | Observation |
| This compound | Peroxidase | Mitochondrial GSH Peroxidase | Weakly inhibitory compared to its effect on mitochondrial GST. |
| Various other classes | Data Not Readily Available | Further experimental validation is required to establish a full specificity profile. |
The lack of comprehensive public data on this compound's activity against a diverse panel of enzymes underscores the importance of conducting in-house specificity profiling for any research application where off-target effects are a concern.
Experimental Protocols for Specificity Assessment
To empirically determine and compare the specificity of this compound, a series of enzymatic assays should be performed against a panel of enzymes.
Principle
The enzymatic activity is measured in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined. By comparing the IC50 values across a panel of different enzymes, the specificity of the inhibitor can be quantified.
Materials
-
Purified enzymes (e.g., Human GSTP1-1, GSTA1-1, GSTM1-1, a non-related enzyme like a protease [e.g., Trypsin], and a kinase [e.g., a generic tyrosine kinase])
-
This compound, Ethacrynic acid, and Quercetin stock solutions (in a suitable solvent like DMSO)
-
Substrates for each enzyme (e.g., CDNB and GSH for GSTs, a specific peptide substrate for the protease and kinase)
-
Assay buffers specific for each enzyme
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelengths
General Protocol for Determining IC50
-
Enzyme and Substrate Preparation : Prepare working solutions of each enzyme and its corresponding substrate(s) in their respective optimized assay buffers. The substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibition.
-
Inhibitor Dilution Series : Prepare a serial dilution of this compound and the comparator inhibitors (e.g., from 100 µM to 0.01 µM) in the assay buffer. Include a vehicle control (e.g., DMSO) without any inhibitor.
-
Assay Setup :
-
To each well of a 96-well plate, add the assay buffer.
-
Add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells.
-
Include control wells with enzyme and buffer but no inhibitor (100% activity) and wells with buffer and substrate but no enzyme (background).
-
-
Pre-incubation : Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction : Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement : Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 340 nm for the GST-CDNB assay). The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis :
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Enzyme Panel for Specificity Profiling
To assess specificity, this protocol should be repeated for each inhibitor against a panel of enzymes, including:
-
Target Class : At least three different GST isozymes (e.g., GSTA1-1, GSTM1-1, GSTP1-1) to determine isoenzyme selectivity.
-
Off-Target Classes : At least two enzymes from different classes, for example:
-
A serine protease (e.g., Trypsin)
-
A tyrosine kinase (e.g., a commercially available generic kinase)
-
Another metabolic enzyme (e.g., a cytochrome P450 isozyme)
-
A significantly higher IC50 value for the off-target enzymes compared to the target GSTs would indicate high specificity for the GST family.
Visualizing Mechanisms and Workflows
Mechanism of Competitive Inhibition
The following diagram illustrates the principle of competitive inhibition, which is a common mechanism for GST inhibitors like this compound.
Caption: Competitive inhibition of an enzyme.
Experimental Workflow for Inhibitor Specificity Profiling
This diagram outlines the key steps in assessing the specificity of an inhibitor against a panel of enzymes.
References
Safety Operating Guide
Proper Disposal of Sulfabrom: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and environmentally responsible disposal of Sulfabrom, a long-acting sulfonamide, is a critical component of laboratory safety protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing environmental impact and ensuring workplace safety.
This compound and materials contaminated with it are to be treated as hazardous chemical waste. Adherence to institutional and local regulations is mandatory. The following procedures are based on established safety protocols and information from safety data sheets for this compound and related sulfonamide compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, a lab coat, and safety goggles. This compound is a physiologically active substance that can cause skin irritation and is harmful to aquatic life. Handle the compound with the care required for hazardous materials.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired pure compounds, stock solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any media from experiments.
-
Segregate this compound waste from all other types of laboratory waste, such as regular trash, sharps, and biohazardous waste. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Use only chemically compatible, leak-proof containers for collecting this compound waste. Whenever possible, leave the chemical in its original container.
-
For contaminated lab materials, use designated hazardous waste containers that can be securely sealed.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution. Accurate labeling is crucial for proper disposal by waste management professionals.
4. Storage:
-
Store sealed this compound waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
This area should be away from general lab traffic and incompatible materials. Ensure the storage area is well-ventilated.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. This is to prevent the release of this environmentally harmful substance into aquatic ecosystems.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. They are responsible for ensuring the waste is transported to an approved waste disposal facility in accordance with all national and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfabrom
For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of Sulfabrom (Sulfabromomethazine). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a long-acting sulfonamide antibacterial agent. While a valuable tool in research, particularly in veterinary medicine studies, it necessitates careful handling due to its potential hazards. This guide will serve as your preferred resource for detailed operational and emergency protocols.
Essential Safety Information at a Glance
A thorough understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 116-45-0 |
| Molecular Formula | C₁₂H₁₃BrN₄O₂S |
| Molecular Weight | 357.23 g/mol |
| Appearance | Beige to cream-colored solid powder |
| Melting Point | 197 - 200 °C (386.6 - 392 °F) |
| Solubility | Soluble in alkaline solutions |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory to prevent skin and eye contact.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] While the specific glove material is not detailed in the available safety data sheets, chemically resistant gloves such as nitrile rubber are a standard and prudent choice for handling powdered chemicals.
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[2]
-
-
Respiratory Protection: Under normal conditions of use, respiratory protection is not required.[2] However, if handling large quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Guidance for Safe Handling
Follow these detailed procedures for the routine handling of this compound to minimize the risk of exposure and contamination.
1. Receiving and Storage:
- Upon receipt, visually inspect the container for any damage or leaks.
- Store the container in a cool, dry, and well-ventilated area, protected from light.[2]
- Follow the specific storage temperature guidelines based on whether it is in powder or solvent form.[1]
2. Preparation of Solutions:
- Work in a designated area, such as a chemical fume hood, to minimize inhalation risk, especially when handling the powder.
- Before handling, ensure all necessary PPE is correctly worn.
- Use a spatula to carefully weigh the required amount of this compound powder. Avoid creating dust.
- Slowly add the powder to the solvent, stirring gently to dissolve.
3. Waste Disposal:
- All waste materials containing this compound, including empty containers, contaminated PPE, and solutions, must be disposed of as chemical waste.
- Dispose of contents and container to an approved waste disposal plant.[3]
- Do not mix this compound waste with other waste streams.[3]
- Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Response Plan: Immediate Actions for Unforeseen Events
In the event of an emergency, rapid and correct response is crucial.
1. Spill Procedures:
- Small Spills (Powder):
- Evacuate the immediate area.
- Wear appropriate PPE, including respiratory protection if dust is present.
- Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.
- Carefully sweep the material into a designated chemical waste container.
- Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), and wipe dry.
- Large Spills:
- Evacuate the laboratory and alert others in the vicinity.
- Contact your institution's emergency response team or local hazardous materials responders.
- Prevent entry to the affected area.
2. Exposure Response:
- Skin Contact:
- Immediately wash the affected area with soap and plenty of water while removing any contaminated clothing.[4]
- Seek medical attention if irritation persists.
- Eye Contact:
- Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[4]
- Seek immediate medical attention.
- Inhalation:
- Move the individual to fresh air.[4]
- If breathing is difficult, provide oxygen.
- Seek medical attention.[4]
- Ingestion:
Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical flow of procedures for safely handling this compound and responding to emergencies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
